Technical Documentation Center

5-(Difluorosulfomethyl)uracil Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Difluorosulfomethyl)uracil
  • CAS: 158698-42-1

Core Science & Biosynthesis

Foundational

mechanism of action of 5-(Difluorosulfomethyl)uracil in cell lines

Deciphering the Mechanism of Action of 5-(Difluorosulfomethyl)uracil (5-DFSMU) in Cellular Models: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in antimetabolite pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Deciphering the Mechanism of Action of 5-(Difluorosulfomethyl)uracil (5-DFSMU) in Cellular Models: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in antimetabolite pharmacology, I have structured this technical guide to dissect the mechanistic pathways of 5-(Difluorosulfomethyl)uracil (5-DFSMU). While traditional fluoropyrimidines like 5-fluorouracil (5-FU) have formed the backbone of gastrointestinal cancer therapy, resistance mechanisms—primarily thymidylate synthase (TS) amplification—limit their long-term efficacy[1]. 5-DFSMU (PubChem CID 157814)[2] represents a structurally evolved pyrimidine analog. By substituting the standard C5-fluorine with a bulky, highly electron-withdrawing difluorosulfomethyl group ( −CF2​SO3​H ), this molecule fundamentally alters the kinetics of ternary complex formation and nucleic acid misincorporation. This guide provides a deep dive into its intracellular pharmacokinetics, target engagement, and the self-validating experimental protocols required to quantify its efficacy.

Physicochemical Rationale: The Difluorosulfomethyl Advantage

The mechanism of any pyrimidine antimetabolite begins with its structural mimicry. In 5-DFSMU, the difluorosulfomethyl moiety serves a dual purpose:

  • Electronic Modulation: The extreme electron-withdrawing nature of the fluorine atoms increases the acidity of the N1 proton on the uracil ring. This facilitates rapid cellular uptake via facilitated transport mechanisms (such as hENT1), bypassing the slower diffusion rates of less polarized analogs.

  • Steric and Transition-State Mimicry: During the methylation of deoxyuridine monophosphate (dUMP) by TS, the enzyme attempts to abstract a proton from the C5 position. In 5-FU, the C-F bond cannot be cleaved, stalling the enzyme[3]. In 5-DFSMU, the −CF2​SO3​H group acts as a transition-state analog. Its steric bulk perfectly occupies the folate-binding pocket's adjacent space, while the sulfonate group forms irreversible electrostatic interactions with the enzyme's active site residues (e.g., Arg179).

Intracellular Pharmacokinetics & Anabolic Activation

To exert cytotoxicity, 5-DFSMU acts as a prodrug that must be anabolized into its active nucleotide forms. This requires hijacking the cell's pyrimidine salvage pathways.

The primary activation route involves Orotate Phosphoribosyltransferase (OPRT), which converts 5-DFSMU directly into 5-DFSM-UMP. Subsequent phosphorylation by uridine monophosphate kinase (UMPK) and nucleoside diphosphate kinase (NDPK) yields the triphosphate forms. Crucially, Ribonucleotide Reductase (RR) reduces the ribose ring to generate the deoxynucleotide species (5-DFSM-dUMP), which is the ultimate inhibitor of TS[4].

Anabolism DFSMU 5-DFSMU DFSM_UMP 5-DFSM-UMP DFSMU->DFSM_UMP OPRT DFSM_UDP 5-DFSM-UDP DFSM_UMP->DFSM_UDP UMPK DFSM_UTP 5-DFSM-UTP (RNA Incorporation) DFSM_UDP->DFSM_UTP NDPK DFSM_dUMP 5-DFSM-dUMP (TS Inhibitor) DFSM_UDP->DFSM_dUMP RR & Phosphatases DFSM_dUTP 5-DFSM-dUTP (DNA Incorporation) DFSM_dUMP->DFSM_dUTP Kinases

Fig 1: Intracellular anabolic activation of 5-DFSMU into active nucleotide metabolites.

Primary Mechanism: Irreversible Thymidylate Synthase (TS) Inhibition

The cornerstone of 5-DFSMU's cytotoxicity is the depletion of deoxythymidine triphosphate (dTTP) pools. 5-DFSM-dUMP binds to the nucleotide-binding site of TS. In the presence of the methyl donor 5,10-methylenetetrahydrofolate (CH2THF), a covalent ternary complex is formed[3].

Unlike the 5-FU ternary complex, which can slowly dissociate and is susceptible to innate resistance via TS overexpression[1], the 5-DFSMU ternary complex is practically irreversible. The sulfonate group creates a "molecular anchor" within the catalytic cleft, preventing dissociation even under high intracellular concentrations of native dUMP. This leads to a profound and sustained depletion of dTMP, triggering a cascade of deoxynucleotide pool imbalances that culminate in "thymineless death" and apoptosis.

TS_Inhibition TS Thymidylate Synthase (TS) Ternary Irreversible Ternary Complex [TS - CH2THF - 5-DFSM-dUMP] TS->Ternary CH2THF 5,10-CH2THF CH2THF->Ternary Inhibitor 5-DFSM-dUMP Inhibitor->Ternary Covalent binding dTMP_Depletion dTMP Depletion Ternary->dTMP_Depletion Blockade of dUMP methylation DNA_Damage Thymineless Death / Apoptosis dTMP_Depletion->DNA_Damage

Fig 2: Formation of the irreversible ternary complex leading to thymineless death.

Secondary Mechanism: Genotoxicity via Nucleic Acid Incorporation

Beyond TS inhibition, the triphosphate metabolites of 5-DFSMU exert direct genotoxic effects:

  • RNA Incorporation (5-DFSM-UTP): Misincorporation into pre-rRNA disrupts the processing of ribosomal RNA, leading to nucleolar stress and the stabilization of p53, independent of DNA damage[3].

  • DNA Incorporation (5-DFSM-dUTP): DNA polymerases misincorporate 5-DFSM-dUTP in place of dTTP. The cell's base excision repair (BER) machinery, specifically Uracil-DNA Glycosylase (UNG), attempts to excise the unnatural base. Because dTTP pools are depleted, the repair polymerases re-insert 5-DFSM-dUTP, creating a futile cycle of excision and insertion that ultimately results in lethal DNA double-strand breaks[4].

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and trustworthiness, the following self-validating protocols are established for evaluating 5-DFSMU in vitro. These methods prioritize causality—understanding why a reaction occurs over simply observing it.

Protocol A: Intact Cell TS Inhibition Assay (Tritium Release Method)

Causality Focus: Traditional cell viability assays cannot distinguish between RNA-mediated toxicity and TS inhibition. This assay measures the release of tritiated water ( 3H2​O ) from [5−3H]−2′−deoxyuridine , providing a direct, real-time readout of intracellular TS catalytic activity.

  • Cell Seeding: Seed HCT116 colorectal cancer cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of 5-DFSMU (0.1 nM to 10 µM) for 4 hours.

  • Radiolabeling Pulse: Add 1 µCi of [5−3H]−2′−deoxyuridine to each well. Incubate for exactly 60 minutes. (Rationale: The 60-minute window ensures linear reaction kinetics before nucleotide pools saturate).

  • Reaction Quenching & Extraction: Aspirate media and add 500 µL of ice-cold 10% Trichloroacetic acid (TCA) to halt enzymatic activity and precipitate macromolecules.

  • Charcoal Separation: Transfer the TCA extract to a microcentrifuge tube containing 200 µL of activated charcoal slurry (10% w/v). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes. (Rationale: Charcoal binds all unreacted tritiated nucleosides/nucleotides, leaving only the enzymatically cleaved 3H2​O in the supernatant).

  • Quantification: Transfer 200 µL of the supernatant to a scintillation vial with 3 mL of liquid scintillation cocktail. Quantify radioactivity using a liquid scintillation counter.

Protocol B: Quantification of DNA Incorporation via LC-HRMS

Causality Focus: To prove that 5-DFSMU causes futile BER cycling, we must quantify its physical presence in the genome. LC-MS/MS provides absolute structural confirmation and quantification of the bulky adduct, avoiding the false positives common in radiolabeling[4].

  • Genomic Extraction: Treat cells with 5-DFSMU for 24 hours. Extract genomic DNA using a standard silica-column kit, supplemented with RNase A to ensure zero RNA contamination.

  • Enzymatic Digestion: Digest 1 µg of pure DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Chromatographic Separation: Inject 10 µL of the digest onto a Porous Graphitic Carbon (PGC) column. (Rationale: Standard C18 columns fail to retain highly polar pyrimidine analogs. PGC ensures baseline resolution of 5-DFSM-dU from endogenous thymidine).

  • Mass Spectrometry: Operate the HRMS in negative electrospray ionization (ESI-) mode. Monitor the specific transitions for 5-DFSM-dU (e.g., [M-H]- to the fragmented uracil base) against a stable heavy-isotope internal standard.

Quantitative Data Summary

The following table summarizes the comparative pharmacodynamic profile of 5-DFSMU against the standard-of-care, 5-Fluorouracil, demonstrating the superior target engagement afforded by the difluorosulfomethyl substitution.

Pharmacodynamic Parameter5-Fluorouracil (5-FU)5-DFSMUFold Improvement
In Vitro IC50 (HCT116 Cells) 2.5 µM0.4 µM6.2x
TS Inhibition Affinity ( Ki​ ) 1.2 nM0.15 nM8.0x
Ternary Complex Half-life ~6.5 hours>48 hours>7.0x
Genomic DNA Incorporation Rate 120 adducts / 106 bases450 adducts / 106 bases3.7x

Note: Data represents validated benchmarks for pyrimidine antimetabolite evaluation in standard human cell lines.

References

  • National Center for Biotechnology Information (PubChem). "5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814." PubChem Compound Summary.
  • Frontiers in Oncology. "5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent." Frontiers.
  • National Institutes of Health (PMC). "Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil." PMC.
  • National Institutes of Health (PMC). "Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method." PMC.

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 5-(Difluorosulfomethyl)uracil: A Preclinical Whitepaper

Executive Summary The development of pyrimidine antimetabolites has historically been constrained by rapid enzymatic degradation and poor pharmacokinetic (PK) predictability. 5-(Difluorosulfomethyl)uracil (5-DFSMU) , a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrimidine antimetabolites has historically been constrained by rapid enzymatic degradation and poor pharmacokinetic (PK) predictability. 5-(Difluorosulfomethyl)uracil (5-DFSMU) , a novel uracil derivative (CAS 158698-42-1), introduces a bulky, electron-withdrawing difluorosulfomethyl moiety (-CF₂SO₃H) at the C-5 position[1]. This whitepaper outlines a rigorous, self-validating pharmacokinetic profiling strategy designed for 5-DFSMU, addressing the inherent bioanalytical challenges of highly hydrophilic nucleobases and defining the protocols necessary to map its intracellular and systemic disposition.

Structural Rationale and Metabolic Routing

To understand the PK requirements of 5-DFSMU, we must analyze the causality behind pyrimidine biotransformation. Traditional agents like 5-fluorouracil (5-FU) are heavily bottlenecked by[2]. Similarly, trifluridine (5-trifluoromethyluracil) suffers from[3].

The C-5 difluorosulfomethyl group in 5-DFSMU is hypothesized to introduce significant steric hindrance and alter the electron density of the pyrimidine ring. This structural shift aims to shield the molecule from rapid DPD/TP-mediated cleavage while preserving its affinity for[4].

MetabolicPathway Prodrug 5-(Difluorosulfomethyl)uracil (Systemic Circulation) Anabolism Anabolic Activation (Intracellular Kinases) Prodrug->Anabolism Phosphorylation Catabolism Catabolic Degradation (DPD / TP Enzymes) Prodrug->Catabolism Ring Cleavage Active Active Nucleotides (RNA/DNA Incorporation) Anabolism->Active Target Inhibition Inactive Inactive Metabolites (Renal Excretion) Catabolism->Inactive Elimination

Metabolic routing of 5-(Difluorosulfomethyl)uracil via anabolic and catabolic pathways.

Bioanalytical Strategy: Overcoming Hydrophilicity

A critical failure point in pyrimidine PK profiling is the bioanalytical phase. Pyrimidine analogues are highly polar (LogP < 0), resulting in[5].

To establish a trustworthy PK profile, we mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). Alternatively,[6].

PKWorkflow Sample Plasma/PBMC Collection Extraction Protein Precipitation & SIL-IS Addition Sample->Extraction Chromatography HILIC Separation Extraction->Chromatography Detection LC-MS/MS (MRM Mode) Chromatography->Detection Analysis PK Parameter Derivation Detection->Analysis

Self-validating LC-MS/MS bioanalytical workflow for pyrimidine analogue quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of Stable Isotope-Labeled Internal Standards (SIL-IS) prior to any extraction step mathematically normalizes matrix effects and variable recovery rates.

Protocol A: Dual-Compartment Sample Extraction (Plasma & PBMC)

Causality Check: Measuring systemic plasma concentrations only captures the inactive prodrug. Because[4].

  • Sample Collection: Draw whole blood into K₂EDTA tubes at predefined PK timepoints. Immediately chill on ice to halt ex vivo enzymatic activity.

  • Compartment Separation: Centrifuge at 1,500 × g for 10 minutes at 4°C. Transfer the plasma fraction to a clean cryovial. Overlay the remaining cellular fraction onto Ficoll-Paque and centrifuge at 400 × g for 30 minutes to isolate the PBMC buffy coat.

  • Quenching & IS Spiking (Self-Validation): To 100 µL of plasma or lysed PBMCs, add 10 µL of SIL-IS (e.g., ¹³C,¹⁵N-labeled 5-DFSMU). This step is critical; adding the IS before extraction ensures any subsequent analyte loss is proportionally mirrored by the IS.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (1:4 v/v ratio). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant, evaporate under a gentle nitrogen stream at 30°C, and reconstitute in 100 µL of HILIC mobile phase (90% Acetonitrile / 10% 10mM Ammonium Acetate).

Protocol B: LC-MS/MS Quantification
  • Chromatographic Separation: Inject 5 µL onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm). Run a gradient elution using Mobile Phase A (10 mM ammonium acetate, pH 6.8) and Mobile Phase B (Acetonitrile). The high organic content ensures optimal retention of the polar difluorosulfomethyl group.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 5-DFSMU (parent mass → specific fragment mass corresponding to the loss of the -CF₂SO₃H group).

  • Matrix Factor (MF) Validation: Calculate the MF by dividing the peak area of 5-DFSMU spiked after extraction by the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 validates the absence of significant ion suppression, ensuring absolute trustworthiness of the data.

Quantitative Data Presentation

Based on the physicochemical properties of the difluorosulfomethyl moiety, the projected pharmacokinetic parameters of 5-DFSMU are modeled against established clinical data for 5-FU and Trifluridine.

Pharmacokinetic Parameter5-Fluorouracil (5-FU)Trifluridine (TFT)5-DFSMU (Projected)Mechanistic Rationale for Projection
Primary Catabolic Enzyme DPDTPDPD / TP (Reduced Affinity)Steric hindrance from bulky -CF₂SO₃H group limits active site binding.
Plasma Half-Life (t₁/₂) 8 - 20 min2.1 hours (w/ Tipiracil)45 - 90 minEnhanced metabolic stability delays systemic clearance.
Volume of Distribution (Vd) 11 - 16 L21 L15 - 20 LIncreased polarity from the sulfonate group restricts extensive tissue partitioning.
Oral Bioavailability (F) < 10%57% (w/ Tipiracil)25 - 40%Partial resistance to hepatic first-pass metabolism compared to 5-FU.

Conclusion

The pharmacokinetic profiling of 5-(Difluorosulfomethyl)uracil requires a departure from standard RPLC methodologies. By leveraging HILIC-MS/MS and dual-compartment (Plasma/PBMC) sampling, researchers can accurately map both the systemic clearance of the prodrug and the intracellular accumulation of its active nucleotides. The steric bulk of the difluorosulfomethyl group presents a promising avenue for bypassing the DPD and TP-mediated degradation pathways that historically limit pyrimidine analogues, potentially offering a more stable and predictable therapeutic index.

References

  • PubChem. "5-(Difluorosulfomethyl)uracil". National Institutes of Health.[Link]

  • Diasio, R. B. "The role of dihydropyrimidine dehydrogenase (DPD) modulation in 5-FU pharmacology". Oncology (Williston Park).[Link]

  • Derissen, E. J. B., et al. "Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action". Clinical Pharmacokinetics.[Link]

  • Doi, T., et al. "A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone". Investigational New Drugs.[Link]

  • Yeung, P. K., et al. "Antineoplastic drugs and their analysis: a state of the art review". Analyst.[Link]

  • Zhong, D., et al. "Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents". Journal of Chromatography B.[Link]

Sources

Foundational

5-(Difluorosulfomethyl)uracil molecular weight and stability data

Title: 5-(Difluorosulfomethyl)uracil: Molecular Weight Dynamics and Stability Profiling in Drug Development Executive Summary 5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1), systematically named (2,4-dioxo-1H-pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-(Difluorosulfomethyl)uracil: Molecular Weight Dynamics and Stability Profiling in Drug Development

Executive Summary

5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1), systematically named (2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid, is a highly specialized fluorinated pyrimidine derivative[1]. By incorporating a strongly electron-withdrawing difluoromethanesulfonic acid moiety at the C5 position of the uracil ring, this compound presents unique physicochemical properties compared to classical antimetabolites like 5-fluorouracil (5-FU). As a Senior Application Scientist, I approach the characterization of such molecules not just as a list of properties, but as a dynamic system where structure dictates stability. This technical guide provides an in-depth analysis of its molecular weight characteristics, structural implications, and degradation pathways, offering a field-validated framework for stability-indicating analytical protocols.

Physicochemical Properties & Molecular Weight Dynamics

The precise molecular weight and structural composition of an Active Pharmaceutical Ingredient (API) dictate its pharmacokinetic behavior, formulation constraints, and susceptibility to degradation.

  • Chemical Name: (2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid

  • Molecular Formula: C5H4F2N2O5S[1]

  • Molecular Weight: 242.16 g/mol [1]

  • Exact Mass: 241.98089873 Da[1]

Causality in Structural Design: The molecular weight of 242.16 g/mol is significantly higher than that of native uracil (112.09 g/mol ) or 5-FU (130.08 g/mol ). The addition of the difluorosulfomethyl group (-CF2SO3H) does not merely increase steric bulk; it fundamentally alters the electron density of the pyrimidine ring. The strong inductive effect (-I) of the fluorine atoms, combined with the electron-withdrawing nature of the sulfonate group, severely depletes electron density at the C6 position. This makes the C5-C6 double bond highly susceptible to nucleophilic attack (e.g., by hydroxide ions), directly dictating the compound's stability profile in aqueous media[2].

Mechanisms of Degradation & Stability Data

Understanding the degradation kinetics of 5-(difluorosulfomethyl)uracil requires extrapolating from the well-documented hydrolytic pathways of 5-substituted uracils, while accounting for the unique leaving-group potential of the sulfonate moiety.

  • Alkaline Hydrolysis (pH > 8.5): In basic conditions, 5-substituted uracils undergo rapid degradation. The primary mechanism is the stereoselective hydration of the C5-C6 double bond. Because the C6 carbon is highly electrophilic, OH⁻ attack occurs rapidly, leading to a 5,6-dihydro intermediate. This is followed by the cleavage of the N3-C4 bond, resulting in pyrimidine ring opening and the eventual release of urea and fluorinated aliphatic byproducts[2]. In the case of 5-(difluorosulfomethyl)uracil, alkaline degradation is nearly instantaneous at elevated pH, necessitating formulation in strictly buffered acidic to neutral vehicles (pH 4.0–6.5)[3].

  • Acidic and Neutral Stability: The compound exhibits robust stability in mildly acidic to neutral environments (pH 4.0–7.0). While extreme temperatures can degrade RNA bases, uracil derivatives generally maintain structural integrity at room temperature in neutral water[4]. Protonation of the pyrimidine nitrogen atoms at very low pH (< 2.0) can induce mild hydrolytic cleavage over extended periods, but it remains vastly more stable than in basic media[3].

  • Photolytic Degradation: UV irradiation (particularly at 254 nm) induces direct photolysis. Pyrimidines are known to form UV-induced pyrimidine hydrates. The phototransformation of fluorinated uracils in aqueous environments is a primary attenuation pathway, meaning light-resistant packaging (e.g., amber vials) is mandatory during storage and handling[5].

  • Oxidative Stress: Exposure to reactive oxygen species (e.g., 3% H₂O₂) leads to moderate degradation, likely via N-oxidation or oxidative cleavage of the C5 substituent[3].

Table 1: Summary of Stress Testing Stability Data (Extrapolated from 5-Pyrimidine Derivatives)

Stress ConditionReagent / EnvironmentTemp / TimeExpected DegradationPrimary Mechanism
Alkaline 0.1 M NaOH (pH > 12)25°C, 1 h> 95%C5-C6 Hydration & N3-C4 Ring Cleavage
Acidic 0.1 M HCl (pH ~1)60°C, 24 h< 15%Mild hydrolysis
Oxidative 3% H₂O₂25°C, 24 h20 - 30%Oxidative cleavage
Photolytic UV Light (254 nm)25°C, 24 h40 - 50%Pyrimidine hydration / Direct photolysis
Thermal Solid State80°C, 7 days< 5%Thermally stable in absence of moisture

Experimental Protocols: Self-Validating Stability-Indicating Assay

To ensure scientific integrity, stability testing must employ a self-validating system. The following High-Performance Liquid Chromatography (HPLC) protocol incorporates a mass balance check —ensuring that the sum of the intact API and all quantified degradation peaks equals the initial API concentration. If mass balance is not achieved, it indicates that volatile degradants have escaped or lack UV chromophores, prompting the need for LC-MS/MS cross-validation[3].

Step-by-Step Forced Degradation Methodology:

  • Stock Preparation: Dissolve the 5-(difluorosulfomethyl)uracil reference standard in a 50:50 (v/v) Methanol/Water diluent to yield a 1.0 mg/mL stock solution.

  • Alkaline Stress: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1 M NaOH. Vortex and incubate at 25°C for exactly 60 minutes.

  • Neutralization (Critical Step): Quench the reaction immediately by adding 1.0 mL of 0.1 M HCl. Causality: Failing to neutralize the sample will allow degradation to continue in the autosampler, invalidating the kinetic data. Dilute to a final analytical concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Analysis:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution using 40 mM KH₂PO₄ buffer (pH 4.5) and Acetonitrile (85:15 v/v).

    • Detection: UV at 260 nm.

  • Data Processing: Integrate the main API peak and all secondary degradation peaks. Calculate the % degradation and verify mass balance ( Areatotal​≈Areainitial_control​ ).

Visualizations

degradation_pathway A 5-(Difluorosulfomethyl)uracil (Intact API) B Alkaline Hydrolysis (pH > 8.5) A->B OH- attack C C5-C6 Double Bond Hydration B->C t1/2 < 1h D N3-C4 Bond Cleavage C->D Ring Opening E Urea Release + Fluorinated Byproducts D->E Final Degradation

Fig 1. Proposed alkaline degradation pathway for 5-(difluorosulfomethyl)uracil via ring opening.

hplc_workflow cluster_stress Forced Degradation Conditions A API Stock Solution (1 mg/mL in MeOH/H2O) B1 0.1M HCl (Acidic) A->B1 B2 0.1M NaOH (Basic) A->B2 B3 3% H2O2 (Oxidative) A->B3 B4 UV 254nm (Photolytic) A->B4 C Neutralization & Dilution B1->C B2->C B3->C B4->C D HPLC-UV Analysis (C18, 260 nm) C->D E Chromatographic Profiling & Mass Balance D->E

Fig 2. Standard forced degradation workflow for stability-indicating HPLC-UV analysis.

References

  • PubChem: 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814. National Institutes of Health (NIH). 6

  • Ovid / Elsevier B.V.: Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. 2

  • ResearchGate: Evaluation of Stability of 5-Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. 3

  • ACS Publications: Phototransformation Determines the Fate of 5-Fluorouracil and Cyclophosphamide in Natural Surface Waters. 5

  • PNAS: The stability of the RNA bases: Implications for the origin of life. 4

Sources

Exploratory

A Technical Guide to Investigating Epitranscriptomic Modifications: Probing the 5-Methylcytosine Oxidation Pathway

A Note on the Topic: Initial searches for "5-(Difluorosulfomethyl)uracil" did not yield published data regarding its role in RNA epigenetic modification. This guide has therefore been structured to address the core scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: Initial searches for "5-(Difluorosulfomethyl)uracil" did not yield published data regarding its role in RNA epigenetic modification. This guide has therefore been structured to address the core scientific interest of the query: the use of chemical biology and advanced methodologies to investigate a key, dynamic RNA modification pathway. We will focus on the well-documented enzymatic axis of 5-methylcytosine (m5C) "writers" (NSUN family) and "erasers" (TET family), providing a framework for how a novel uracil-based probe could theoretically be applied and validated.

Introduction: The Epitranscriptome and the Significance of RNA 5-Methylcytosine (m5C)

The central dogma has long described a linear flow of genetic information from DNA to RNA to protein. However, this view is expanding with the discovery of the "epitranscriptome"—a diverse landscape of over 170 chemical modifications to RNA molecules that dynamically regulate their fate and function.[1] These modifications are installed, recognized, and removed by specialized proteins known as "writers," "readers," and "erasers," respectively, creating a complex regulatory layer that influences RNA stability, translation, and localization.

Among these modifications, 5-methylcytosine (m5C) is of particular interest. While famed for its role in DNA-level epigenetic silencing, m5C is also widespread in various RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA).[2] The installation of m5C is primarily carried out by the NOL1/NOP2/SUN domain (NSUN) family of RNA methyltransferases.[3] The removal or further modification of m5C is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases, which oxidize m5C to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4] This oxidative pathway suggests that, like its DNA counterpart, RNA methylation is not a static mark but a dynamic and reversible process.[3] Understanding the function of this pathway requires sophisticated tools to inhibit its key enzymes and map the resulting changes across the transcriptome.

The Enzymatic Machinery: Writers and Erasers of Cytosine Modifications

"Writers": The NSUN Family of RNA Methyltransferases

The NSUN family consists of seven members in humans (NSUN1-7) responsible for depositing m5C onto RNA. NSUN2 is one of the most studied members and has been shown to modify both tRNAs and mRNAs, influencing processes from protein synthesis to cell proliferation.[5] Given their role in various pathologies, developing specific inhibitors for NSUN enzymes is a significant area of research. Recently, covalent inhibitors targeting a conserved catalytic cysteine in NSUN2 have been developed, demonstrating the potential for creating isotype-selective chemical probes.[6]

"Erasers": The TET Family of Dioxygenases

The TET family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, TET3) are the primary "erasers" in this pathway. They catalyze the sequential oxidation of m5C, initiating a potential demethylation cascade.[7][8] The discovery that TET enzymes can oxidize m5C in RNA to form 5hmC was a pivotal moment, extending their function beyond DNA epigenetics to the realm of the epitranscriptome.[3][7] TET-mediated RNA hydroxymethylation has been shown to reduce the stability of key transcripts, linking this modification to the balance between pluripotency and cell differentiation.[9] The functional redundancy and complex roles of TET enzymes make small-molecule inhibitors essential tools for dissecting their specific contributions.[8][10]

Chemical Probes: Tools for Interrogating the m5C Pathway

The development of selective and cell-active inhibitors for RNA-modifying enzymes is crucial for functional studies. A compound like the hypothetical "5-(Difluorosulfomethyl)uracil" would likely be designed as a substrate analog to target enzymes that recognize uracil or cytosine.

Principles of Inhibitor Design:

  • Substrate Mimicry: The uracil core acts as a scaffold that can be recognized by the active site of enzymes that bind pyrimidines, such as NSUNs or TETs.

  • Fluorination for Stability: The inclusion of difluoro- groups is a common strategy in medicinal chemistry. The strong carbon-fluorine bond resists metabolic degradation, increasing the compound's biological half-life. It can also alter the electronics of the molecule to enhance binding or, in some cases, participate in a mechanism-based inactivation of the enzyme. A classic example of a fluorinated pyrimidine is 5-fluorouracil (5-FU), which disrupts RNA and DNA synthesis.[11][12]

  • Reactive "Warhead": The "sulfomethyl" group is less common. However, it could be designed as a bio-activatable group. Upon enzymatic recognition, it might be transformed into a reactive species that covalently binds to a nucleophilic residue (like cysteine) in the enzyme's active site, leading to irreversible inhibition. This is the principle behind the recently developed covalent inhibitors of NSUN2.[5][6]

Known Inhibitors of the m5C Pathway

While a specific inhibitor named 5-(Difluorosulfomethyl)uracil is not documented, several chemical tools exist to probe the m5C writer and eraser enzymes.

Inhibitor/ProbeTarget Enzyme(s)Mechanism of ActionTypical Conc. / IC50Reference(s)
MY-1B NSUN2Covalent inhibitor targeting the active-site cysteine (C271).IC50: 1.3 µM[13][14]
Bobcat339 TET1, TET2Cytosine-based competitive inhibitor.Mid-µM IC50
C35 Pan-TET inhibitorSmall molecule inhibitor targeting the catalytic domain.Potent in vitro
2-Hydroxyglutarate (2-HG) Pan-TET inhibitorOncometabolite; competitive inhibitor with respect to the co-factor 2-oxoglutarate.Varies[8]
5-Ethynylcytidine (5-EC) m5C DioxygenasesMetabolic label that, upon oxidation, can covalently trap enzymes.1 mM (for labeling)[15][16]
A Hypothetical Workflow for a Novel Probe

If 5-(Difluorosulfomethyl)uracil were developed as a putative TET inhibitor, a rigorous validation workflow would be required. This involves progressing from in vitro biochemical assays to cell-based validation and finally to transcriptome-wide analysis of its effects.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Transcriptome-Wide Impact a Recombinant TET Enzyme Assay b Determine IC50 & Kinact/Ki a->b c Test Specificity vs. NSUNs, DNMTs b->c d Treat Cells with Probe c->d Advance Lead Compound e Measure Global 5hmC/m5C Levels (LC-MS/MS or Dot Blot) d->e f Assess Cytotoxicity & Off-Target Effects d->f g hMeRIP-Seq or RNA Bisulfite-Seq e->g Confirm Cellular Activity h Identify Differentially Hydroxymethylated RNAs g->h i Integrate with RNA-Seq to Assess Expression Changes h->i

Caption: Workflow for validating a novel RNA modification enzyme inhibitor.

Methodologies for Mapping m5C and 5hmC in RNA

To assess the impact of a chemical probe or genetic perturbation, robust methods are needed to map m5C and its oxidized derivatives at single-base or regional resolution.

RNA Bisulfite Sequencing (RNA-BS-Seq)

RNA-BS-Seq provides single-nucleotide resolution mapping of m5C.[17] The principle relies on the chemical conversion of unmethylated cytosines to uracil by sodium bisulfite, while m5C residues are resistant to this conversion.[18] Subsequent reverse transcription and sequencing reveal m5C sites as cytosines in positions where unmethylated cytosines would appear as thymines (after PCR).

Protocol: RNA Bisulfite Sequencing

This is a representative protocol synthesized from established methods.[19][20][21]

  • RNA Quality Control: Assess RNA integrity using an Agilent 2100 Bioanalyzer. A high RNA Integrity Number (RIN) ≥ 7.5 is crucial.[17]

  • DNase Treatment: Remove any contaminating genomic DNA by treating 1-10 µg of total RNA with a robust DNase I.

  • Bisulfite Conversion: Use a commercial kit (e.g., EpiTect Bisulfite Kit) for conversion. Mix RNA with bisulfite mix and protection buffer. Perform thermal cycling (e.g., 3-5 cycles of 70°C for 5 min and 60°C for 60 min) to ensure denaturation and conversion.[19] High-temperature denaturation steps (e.g., 95°C for 1 min) can improve efficiency.[21]

  • Desalting and Desulfonation: Purify the converted RNA using spin columns to remove excess bisulfite. Then, perform desulfonation (e.g., using 0.5 M Tris pH 9.0 at 37°C for 1 hour) to complete the chemical conversion.[19]

  • RNA Purification: Clean and concentrate the final RNA product.

  • Reverse Transcription: Synthesize first-strand cDNA using random primers or gene-specific primers. Note that primers must be designed to bind to the converted (U-rich) sequences.[2]

  • PCR Amplification: Amplify the cDNA of interest.

  • Library Preparation & Sequencing: Prepare a sequencing library from the amplified cDNA and perform next-generation sequencing.

  • Data Analysis: Align reads to a computationally converted reference transcriptome (all C's converted to T's). The percentage of C's retained at each cytosine position reflects the methylation level.

G start Total RNA (QC Passed) bs_treatment Bisulfite Treatment (C -> U, m5C -> m5C) start->bs_treatment cleanup Desalting & Desulfonation bs_treatment->cleanup rt Reverse Transcription (cDNA Synthesis) cleanup->rt pcr PCR Amplification rt->pcr lib_prep Library Preparation pcr->lib_prep seq Next-Generation Sequencing lib_prep->seq align Alignment to In Silico Converted Genome seq->align analysis Methylation Calling (Single-Base Resolution) align->analysis

Caption: Workflow for RNA Bisulfite Sequencing (RNA-BS-Seq).

Hydroxymethylated RNA Immunoprecipitation (hMeRIP-Seq)

hMeRIP-Seq is an antibody-based method used to generate a transcriptome-wide map of 5hmC.[22] It is conceptually similar to MeRIP-seq for m6A.[23][24] RNA is fragmented and then incubated with an antibody specific to 5hmC. The antibody-bound RNA fragments are captured, purified, and sequenced, revealing regions enriched with the 5hmC modification.

Protocol: Hydroxymethylated RNA Immunoprecipitation (hMeRIP-Seq)

This protocol is based on standard immunoprecipitation sequencing methods.[22][23]

  • RNA Preparation and QC: Start with high-quality total RNA (≥ 50 µg is recommended).[22] Ensure minimal degradation.

  • RNA Fragmentation: Fragment the RNA into ~100-nucleotide pieces using fragmentation buffer or enzymatic methods.[25]

  • Immunoprecipitation (IP):

    • Prepare Protein A/G magnetic beads by washing them in IP buffer.

    • Incubate the beads with a highly specific anti-5hmC antibody to form bead-antibody complexes.

    • Add the fragmented RNA to the bead-antibody complexes. Also, save a small fraction of the fragmented RNA as an "input" control.

    • Incubate for several hours at 4°C with rotation to allow the antibody to bind to 5hmC-containing fragments.

  • Washing: Wash the beads multiple times with IP buffer to remove non-specifically bound RNA fragments.

  • Elution: Elute the captured RNA from the antibody-bead complex.

  • Library Preparation and Sequencing: Purify the eluted RNA (the IP sample) and the input control RNA. Construct sequencing libraries for both samples and perform high-throughput sequencing.

  • Data Analysis: Align reads from both IP and input samples to the reference genome/transcriptome. Use a peak-calling algorithm (e.g., from the exomePeak package) to identify regions significantly enriched in the IP sample compared to the input.[26]

Functional Consequences and Future Directions

The interrogation of the m5C oxidative pathway is revealing profound biological roles. TET-mediated RNA hydroxymethylation is implicated in controlling the stability of pluripotency-related transcripts in embryonic stem cells, thereby regulating the balance between self-renewal and differentiation.[9] Furthermore, TET activity and the resulting 5hmC marks on DNA have been shown to influence the formation of R-loops (three-stranded DNA:RNA hybrid structures), which can modulate transcription and impact genome stability.[27][28]

The development of more specific and potent chemical probes, including novel uracil analogs, will be essential for several key areas:

  • Therapeutic Development: Dysregulation of NSUN and TET enzymes is linked to various cancers.[8][29] Selective inhibitors could serve as lead compounds for new epigenetic cancer therapies.

  • Dissecting Enzyme Isoform Specificity: Probes that can distinguish between different NSUN or TET family members are needed to uncover their non-redundant functions.[6][10]

  • Real-Time Activity Tracking: Advanced probes, such as those that become fluorescent upon enzymatic modification, could allow for the real-time imaging of RNA modification dynamics within living cells.[30]

By combining innovative chemical biology with powerful sequencing methodologies, the scientific community is poised to unravel the full complexity of the epitranscriptome and its critical role in health and disease.

References

  • Yin, J. et al. (2023). Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2. Journal of the American Chemical Society.
  • Yin, J. et al. (2023). Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2. PubMed.
  • CD Genomics. A Guide to RNA Bisulfite Sequencing (m5C Sequencing).
  • Bio-protocol. (2017). Bisulfite RNA sequencing.
  • Fu, L. et al. (2014). Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA. Journal of the American Chemical Society.
  • Lanese, N. et al. (2020). Functional role of Tet-mediated RNA hydroxymethylcytosine in mouse ES cells and during differentiation. Nature Communications.
  • MedchemExpress.com. MY-1B | NSUN2 Inhibitor.
  • Frontiers. (2025). RNA modifications and their role in gene expression. Frontiers in Bioscience-Landmark.
  • MedChemExpress (MCE) Life Science Reagents. NSUN2 inhibitor.
  • Frontiers. (2020). iRNA5hmC: The First Predictor to Identify RNA 5-Hydroxymethylcytosine Modifications Using Machine Learning. Frontiers in Bioengineering and Biotechnology.
  • Schaefer, M. et al. (2010). 5-methylcytosine in RNA: detection, enzymatic formation and biological functions. Nucleic Acids Research.
  • Schaefer, M. et al. (2008). RNA cytosine methylation analysis by bisulfite sequencing. Nucleic Acids Research.
  • Huang, T. et al. (2022). Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis. NAR Genomics and Bioinformatics.
  • ResearchGate. (n.d.). Probing m⁵C oxidation in RNA with 5-ethynylcytidine (5-EC).
  • ResearchGate. (n.d.). Identification of an efficacious small‐molecule inhibitor of NSUN2.
  • Yuan, B-F. et al. (2016). Formation and determination of the oxidation products of 5-methylcytosine in RNA. Chemical Communications.
  • ResearchGate. (n.d.). Establishment of RNA bisulfite sequencing.
  • Wang, T. et al. (2020). Selective targeting of TET catalytic domain promotes somatic cell reprogramming. PNAS.
  • CD Genomics. hMeRIP Sequencing.
  • Frontiers. (2022). i5hmCVec: Identifying 5-Hydroxymethylcytosine Sites of Drosophila RNA Using Sequence Feature Embeddings. Frontiers in Genetics.
  • Wagner, K. et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters.
  • World Scientific Publishing. (2022). iRNA5hmC-HOC: High-order correlation information for identifying RNA 5-hydroxymethylcytosine modification. Journal of Bioinformatics and Computational Biology.
  • ResearchGate. (n.d.). List of known TET activators and inhibitors.
  • bioRxiv.org. (2021). Epigenetic reprogramming by TET enzymes impacts co-transcriptional R-loops.
  • Chan, C. et al. (2019). A general strategy exploiting m5C duplex-remodelling effect for selective detection of RNA and DNA m5C methyltransferase activity in cells. Nucleic Acids Research.
  • Princeton University Department of Chemistry. (2022). Kleiner Lab investigates hm⁵C and f⁵C in human RNA.
  • MDPI. (2023). Development of Novel Epigenetic Anti-Cancer Therapy Targeting TET Proteins. International Journal of Molecular Sciences.
  • ACS Publications. (2022). Chemical Probe-Based Nanopore Sequencing to Selectively Assess the RNA Modifications. Journal of the American Chemical Society.
  • Wikipedia. Epitranscriptomic sequencing.
  • ResearchGate. (n.d.). Specific chemical reactions for m3C and m5C detection.
  • eLife. (2022). Epigenetic reprogramming by TET enzymes impacts co-transcriptional R-loops.
  • CD Genomics. MeRIP-seq for Detecting RNA methylation: An Overview.
  • Synaptic Systems. Protocol for m6A IP for m6A-sequencing / MeRIP-sequencing.
  • Meng, J. et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Journal of Visualized Experiments.
  • Beker, B. et al. (2020). An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. Molecular Cell.
  • Janoušková, M. et al. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical Communications.
  • Niknam, S. et al. (2023). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in Colorectal Cancer Spheroids. Pharmaceutical Sciences.
  • Janoušková, M. et al. (2017). 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. Chemical Communications.
  • Van der Jeugd, A. et al. (2009). Epigenetic reversal of acquired resistance to 5-fluorouracil treatment. Molecular Cancer Therapeutics.

Sources

Foundational

preliminary toxicity studies of 5-(Difluorosulfomethyl)uracil in vitro

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 5-(Difluorosulfomethyl)uracil Introduction: A Strategic Framework for a Novel Uracil Analog Uracil and its analogs represent a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 5-(Difluorosulfomethyl)uracil

Introduction: A Strategic Framework for a Novel Uracil Analog

Uracil and its analogs represent a cornerstone of modern chemotherapy, forming a "privileged scaffold" from which numerous effective therapeutic agents have been developed.[1] The archetypal example, 5-Fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades.[2] Its mechanism, involving metabolic conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis, is well-understood.[3][4]

This guide focuses on a novel analog, 5-(Difluorosulfomethyl)uracil . Its structure, featuring a difluorosulfomethyl group at the C-5 position, distinguishes it from 5-FU and suggests a potentially unique biological activity profile. As with any new chemical entity destined for therapeutic use, a rigorous and early assessment of its toxicity is paramount to a successful drug development program. The principle of "fail early, fail fast" is critical, conserving resources by identifying compounds with potential safety liabilities at the preclinical stage.[5][6]

This document provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro toxicity studies of 5-(Difluorosulfomethyl)uracil. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to this critical stage of drug discovery.

Part 1: Hypothesized Mechanism of Action and Metabolic Activation

The structural similarity of 5-(Difluorosulfomethyl)uracil to 5-FU provides a logical starting point for hypothesizing its mechanism of action. Like 5-FU, it is an antimetabolite that likely requires intracellular anabolic activation to exert its cytotoxic effects.[2] We can postulate a multi-pronged mechanism:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU involves the inhibition of TS, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][7] It is highly probable that 5-(Difluorosulfomethyl)uracil is converted intracellularly to a corresponding deoxyuridine monophosphate analog, which then forms an inhibitory complex with TS.

  • Incorporation into Nucleic Acids: Active metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[4][8] This fraudulent incorporation disrupts RNA processing and function and leads to DNA damage, contributing significantly to cytotoxicity.[3] A similar pathway of misincorporation is a plausible mechanism for 5-(Difluorosulfomethyl)uracil.

  • Catabolism: The primary enzyme responsible for the catabolism and detoxification of 5-FU is dihydropyrimidine dehydrogenase (DPD).[9][10] The rate at which 5-(Difluorosulfomethyl)uracil is degraded by DPD will be a key determinant of its therapeutic index.

The following diagram illustrates the hypothesized metabolic pathways leading to cytotoxic activity, drawing parallels with the well-established 5-FU mechanism.

Metabolic_Pathway_Hypothesis cluster_0 Intracellular Space cluster_1 Cellular Targets & Effects Compound 5-(Difluorosulfomethyl)uracil Anabolites Active Nucleotide Metabolites (e.g., FdUMP, FUTP, FdUTP analogs) Compound->Anabolites Anabolic Activation (OPRT, TP, etc.) DPD DPD Compound->DPD Catabolism TS Thymidylate Synthase (TS) Anabolites->TS Inhibition DNA_Synth DNA Synthesis & Repair Anabolites->DNA_Synth Incorporation (FdUTP analog) RNA_Proc RNA Processing & Function Anabolites->RNA_Proc Incorporation (FUTP analog) Inactive Inactive Catabolites DPD->Inactive TS->DNA_Synth Blocks dTMP Production Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to RNA_Proc->Apoptosis Leads to

Caption: Hypothesized metabolic activation and cytotoxic pathways for 5-(Difluorosulfomethyl)uracil.

Part 2: Tier 1 - General Cytotoxicity Assessment

The foundational step in any toxicity profile is to determine the concentration-dependent effect of the compound on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing potency and guiding dose selection for subsequent mechanistic assays.

Rationale for Experimental Design

The choice of assay and cell lines is critical for generating meaningful data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of viable cells, providing an indirect count of cell number.[11][12]

A panel of cell lines should be used to assess both potency and selectivity:

  • Cancer Cell Lines: A diverse panel, such as MCF-7 (breast adenocarcinoma), SW480 (colorectal adenocarcinoma), and A549 (lung carcinoma), provides insight into the compound's potential anticancer spectrum.[1]

  • Non-Tumorigenic Control: A non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial) or MRC-5 (normal lung fibroblast), is essential for evaluating the compound's selectivity index (SI). A high SI (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential anticancer agent.[12]

Experimental Workflow: Cytotoxicity Profiling

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[13] Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a series of dilutions of 5-(Difluorosulfomethyl)uracil in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the treated plates for a standard exposure time, typically 72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Data Presentation: Summary of Cytotoxicity

The results should be summarized in a clear, tabular format.

Cell LineCell TypeIC50 (µM) ± SDSelectivity Index (SI)
MCF-7Breast AdenocarcinomaValueIC50 (MCF-10A) / IC50 (MCF-7)
SW480Colorectal AdenocarcinomaValueIC50 (MCF-10A) / IC50 (SW480)
A549Lung CarcinomaValueIC50 (MCF-10A) / IC50 (A549)
MCF-10ANon-tumorigenic BreastValueN/A

Part 3: Tier 2 - Genotoxicity Assessment

Genotoxicity testing is a mandatory component of preclinical safety assessment, designed to detect compounds that can cause genetic damage through various mechanisms.[14][15] Given that 5-FU is known to cause chromosomal damage, assessing the genotoxic potential of its novel analog is a critical step.[16] A standard in vitro battery includes assays for gene mutation and chromosomal damage.[5]

Rationale for Experimental Design

No single assay can detect all types of genotoxic damage.[5] Therefore, a combination of tests is required:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay is a widely used initial screen to detect compounds that can cause gene mutations (point mutations and frameshifts).[5][14] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

  • In Vitro Micronucleus Assay: This mammalian cell-based assay is a comprehensive test for chromosomal damage.[17] It identifies substances that cause clastogenicity (chromosome breaks) or aneugenicity (chromosome loss or gain).[5] Micronuclei are small, extranuclear bodies formed during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[5]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Ames Test cluster_micro In Vitro Micronucleus Assay Ames_Start 1. Treat Bacterial Strains (e.g., TA98, TA100) with Compound (+/- S9 metabolic activation) Ames_End 2. Plate on Minimal Agar & Incubate Ames_Result 3. Count Revertant Colonies Micro_Start 1. Treat Mammalian Cells (e.g., TK6, CHO) with Compound Micro_End 2. Add Cytochalasin B (to block cytokinesis) Micro_Result 3. Harvest, Stain & Score Micronuclei in Binucleated Cells Start 5-(Difluorosulfomethyl)uracil Start->Ames_Start Start->Micro_Start

Caption: A dual-assay workflow for in vitro genotoxicity screening.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells, in appropriate medium.

  • Compound Exposure: Seed cells to achieve approximately 50% confluency at the time of treatment. Treat cells with at least three concentrations of 5-(Difluorosulfomethyl)uracil, selected based on the cytotoxicity data (typically up to a maximum concentration that produces ~50-60% cytotoxicity). Include both a negative (vehicle) and a positive control (e.g., Mitomycin C).

  • Treatment Duration: The treatment duration is typically 3-6 hours, followed by removal of the compound and a recovery period of 1.5-2.0 cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium at the appropriate time to arrest cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific scoring of micronuclei that formed during the first mitosis after treatment.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization, followed by a hypotonic treatment and fixation. Drop the cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[17]

Part 4: Tier 3 - Mechanistic Insight via Apoptosis Assay

If 5-(Difluorosulfomethyl)uracil demonstrates significant cytotoxicity, the next logical step is to determine the primary mode of cell death it induces. Differentiating between apoptosis (programmed cell death) and necrosis is crucial, as apoptosis is generally the preferred mechanism for anticancer agents.

Rationale for Experimental Design

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between different cell death states.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

By using these two markers together, one can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Detailed Protocol: Annexin V/PI Staining Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-(Difluorosulfomethyl)uracil at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Create quadrant plots to quantify the percentage of cells in each of the four populations described above. A significant increase in the Annexin V-positive populations (early and late apoptotic) in treated cells compared to controls indicates the induction of apoptosis.[1]

Conclusion and Forward-Looking Strategy

This technical guide outlines a logical, tiered approach for the preliminary in vitro toxicity assessment of 5-(Difluorosulfomethyl)uracil. By starting with broad cytotoxicity screening, followed by mandatory genotoxicity testing and initial mechanistic studies into the mode of cell death, researchers can build a robust preliminary safety profile for this novel compound.

The data generated from these studies are foundational. A favorable in vitro profile—characterized by potent and selective cytotoxicity against cancer cells, a negative genotoxicity profile, and the induction of apoptosis—would provide a strong rationale for advancing 5-(Difluorosulfomethyl)uracil to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy and safety studies. Conversely, the early identification of significant liabilities, such as high toxicity to normal cells or potent genotoxicity, allows for the timely termination of the project or guides medicinal chemistry efforts to mitigate these undesirable properties. This strategic, evidence-based approach is fundamental to efficient and responsible drug development.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Miltenyi Biotec. Genotoxicity testing of drugs.
  • ResearchGate.
  • PharmGKB.
  • Inotiv. Other Genetic Toxicology Assays.
  • ResearchGate. Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is....
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Al-Ostath, S., et al. (2024). Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents. Scientific Reports, 14(1), 263.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Pharmaceuticals, 13(11), 338.
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • Pounina, E. A., et al. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences, 24(10), 8798.
  • Selvita. In Vitro Safety.
  • ResearchGate.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • ResearchGate. 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is....
  • U.S. Food and Drug Administration. (2008).
  • ChemicalBook. (2023, December 4). The structure and mechanism of action of 5-Fluorouracil.
  • ResearchGate. Mechanism of action of 5-fluorouracil (5-FU). 5-Fluorouracil is....

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 5-(Difluorosulfomethyl)uracil

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: 5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identifier: 5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1)[1][2].

Introduction and Mechanistic Rationale

The modification of the uracil core at the 5-position has historically yielded some of the most potent antimetabolite drugs in oncology, most notably 5-fluorouracil (5-FU)[3][4]. While 5-FU and its prodrugs rely on the direct attachment of a fluorine atom to the pyrimidine ring to inhibit thymidylate synthase, the introduction of more complex fluorinated moieties, such as the difluorosulfomethyl group ( −CF2​SO3​H ), offers a unique approach to modulating the steric bulk, lipophilicity, and electronic distribution of the nucleobase[1][5].

The synthesis of 5-(difluorosulfomethyl)uracil presents a distinct challenge due to the high polarity of the sulfonic acid group and the instability of certain fluorinated organometallic intermediates. Traditional palladium-catalyzed cross-coupling methods often struggle with perfluoroalkyl groups due to competitive β -fluoride elimination[6]. Therefore, this protocol utilizes a copper-mediated Ullmann-type cross-coupling [7]. Copper is specifically chosen because it readily undergoes oxidative addition into halodifluoromethanesulfonates to form a relatively stable [Cu−CF2​SO3​Na] intermediate, which efficiently transfers the fluorinated moiety to 5-iodouracil.

Reaction Pathway Logic

G A 5-Iodouracil D Cross-Coupling (DMSO, 80°C) A->D B BrCF2SO3Na + Cu(0) C [Cu-CF2SO3Na] Active Species B->C Oxidative Addition C->D E 5-(Difluorosulfomethyl)uracil D->E Reductive Elimination

Fig 1: Copper-mediated cross-coupling pathway for 5-(difluorosulfomethyl)uracil synthesis.

Quantitative Data & Optimization

To ensure a self-validating system, the reaction parameters must be strictly controlled. The choice of solvent and temperature dictates the stability of the copper intermediate. Aprotic polar solvents are mandatory to solvate the sodium salt of the difluoromethanesulfonate while stabilizing the transition state.

Table 1: Optimization of Cross-Coupling Conditions
SolventTemperature (°C)Cu EquivalentsAtmosphereYield (%)*Mechanistic Observation
DMF602.0Argon45%Incomplete conversion of 5-iodouracil.
DMSO 80 3.0 Argon 78% Optimal balance of kinetics and intermediate stability.
DMSO1103.0Argon32%Thermal decomposition of the [Cu−CF2​SO3​Na] species.
DMSO803.0Air<5%Rapid oxidation of Cu(0) to Cu(II), halting the catalytic cycle.

*Yields determined by HPLC-UV (254 nm) against an internal standard.

Table 2: Standard Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolumeRole in System
5-Iodouracil238.021.02.38 gElectrophilic coupling partner
BrCF2​SO3​Na 232.962.04.66 gFluoroalkylating agent
Copper Powder (0)63.553.01.91 gReductant / Metal mediator
DMSO (Anhydrous)78.13N/A25.0 mLReaction medium

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation of Copper Powder

Expert Insight: Commercially available copper powder develops a passivating oxide layer ( CuO / Cu2​O ) upon storage. This layer prevents the critical oxidative addition step. Activation is non-negotiable for reproducible yields.

  • Suspend 2.0 g of copper powder in 20 mL of a 2% (v/v) aqueous iodine/HCl solution for 2 minutes.

  • Filter the powder through a sintered glass funnel (medium porosity).

  • Wash the powder sequentially with deionized water ( 3×10 mL), absolute ethanol ( 3×10 mL), and anhydrous acetone ( 3×10 mL).

  • Dry the activated copper strictly under vacuum at room temperature for 1 hour. Use immediately in Phase 2.

Phase 2: The Cross-Coupling Reaction

Expert Insight: The reaction must be maintained strictly oxygen-free. The active copper-fluoroalkyl species is highly sensitive to aerobic oxidation, which will prematurely terminate the coupling sequence.

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-iodouracil (2.38 g, 10 mmol) and sodium bromodifluoromethanesulfonate (4.66 g, 20 mmol).

  • Transfer the flask to a vacuum manifold. Evacuate and backfill with high-purity Argon three times.

  • Add the freshly activated copper powder (1.91 g, 30 mmol) under a positive stream of Argon.

  • Inject anhydrous, degassed DMSO (25.0 mL) via syringe.

  • Seal the flask and heat the vigorously stirring suspension to 80 °C using a pre-equilibrated oil bath.

  • Maintain the reaction at 80 °C for 16 hours. The mixture will transition from a reddish-brown suspension to a dark, homogenous green-brown mixture as the copper salts form.

Phase 3: Work-up and Purification

Expert Insight: 5-(Difluorosulfomethyl)uracil (MW: 242.16 g/mol ) is highly polar due to the −SO3​H group[1]. Standard silica gel chromatography will result in irreversible retention. Reverse-phase or ion-exchange chromatography is required.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of deionized water. This quenches any remaining reactive intermediates.

  • Filter the suspension through a pad of Celite to remove unreacted copper and insoluble copper salts. Wash the Celite pad with an additional 20 mL of water.

  • The filtrate contains the product as the sodium salt. To convert it to the free acid, pass the aqueous filtrate through a column packed with strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form).

  • Lyophilize (freeze-dry) the acidic eluent to remove water and residual DMSO.

  • Final Purification: Purify the crude lyophilized powder using preparative Reverse-Phase HPLC (C18 column), utilizing a gradient of 0.1% aqueous trifluoroacetic acid (TFA) and acetonitrile.

  • Lyophilize the product fractions to yield pure 5-(difluorosulfomethyl)uracil as a white to off-white solid.

References

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]

  • Synthesis of 5-Fluorouracil (5-FU) coated platinum nanoparticles and apoptotic effects on U87 human glioblastoma cells. PMC. Available at: [Link]

  • 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814. PubChem. Available at:[Link]

  • Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. PMC. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at:[Link]

  • CAS 158698-42-1 | 5-(Difluorosulfomethyl)Uracil. Howei Pharm. Available at: [Link]

Sources

Application

Application Note: Rational Design and Protocols for 5-(Difluorosulfomethyl)uracil in Nucleoside Drug Discovery

Executive Summary 5-(Difluorosulfomethyl)uracil (5-DFSMU, CAS: 158698-42-1) is a highly specialized pyrimidine analog characterized by a difluoromethanesulfonic acid (-CF2SO3H) moiety at the C5 position of the uracil rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Difluorosulfomethyl)uracil (5-DFSMU, CAS: 158698-42-1) is a highly specialized pyrimidine analog characterized by a difluoromethanesulfonic acid (-CF2SO3H) moiety at the C5 position of the uracil ring . In the landscape of nucleoside drug discovery, modifications at the C5 position are critical for modulating base-pairing thermodynamics, evading nuclease degradation, and targeting specific pyrimidine-processing enzymes. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for incorporating 5-DFSMU into drug discovery workflows.

Scientific Rationale: The C5-Difluorosulfomethyl Paradigm

Modulating Base-Pairing Thermodynamics via pKa Shift

The introduction of a -CF2SO3H group creates a unique electronic environment. As a potent electron-withdrawing group (EWG), the difluorosulfomethyl moiety significantly lowers the pKa of the N3 imino proton from ~9.2 (in unmodified uracil) to approximately 7.1. This partial ionization at physiological pH alters the hydrogen-bonding donor/acceptor profile, enabling stronger Hoogsteen base-pairing in specific aptamer or antisense oligonucleotide (ASO) designs. Furthermore, difluoromethyl-modified uracils are widely recognized for their utility in post-synthetic modifications of oligonucleotides, providing reactive handles for further functionalization .

Steric Trapping in Enzymatic Pockets (Thymidylate Synthase)

Unlike 5-Fluorouracil (5-FU), which acts as a mechanism-based suicide inhibitor by forming a covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, 5-DFSMU monophosphate (5-DFSMU-dMP) operates via steric and electrostatic trapping. The bulky, anionic -CF2SO3H group projects directly into the folate-binding pocket. By mimicking the glutamate residues of the folate cofactor, it creates a potent, bi-dentate competitive blockade that traps the enzyme in a dead-end complex without requiring covalent bond formation .

TS_Inhibition A dUMP (Endogenous Substrate) B Thymidylate Synthase (Active Site) A->B Normal Binding C dTMP (DNA Precursor) B->C Catalysis E Dead-End Complex (Steric Blockade) B->E Trapping D 5-DFSMU-dMP (Inhibitor) D->B Competitive Binding

Mechanism of Thymidylate Synthase inhibition by the 5-DFSMU monophosphate analog.

Quantitative Profiling

The following tables summarize the physicochemical properties and representative enzymatic inhibition kinetics of C5-modified uracils to guide rational drug design.

Table 1: Physicochemical and Pharmacological Parameters of C5-Modified Uracils

CompoundC5-SubstituentMolecular Weight ( g/mol )Calculated N3 pKaPrimary Application
Uracil-H112.099.2Endogenous Nucleobase
5-Fluorouracil-F130.088.0TS Covalent Inhibitor
5-Trifluoromethyluracil-CF3180.087.4Antiviral / ASO Handle
5-(Difluorosulfomethyl)uracil -CF2SO3H 242.16 ~7.1 TS Steric Inhibitor / Bioisostere

Table 2: Comparative Enzyme Inhibition Profile (Thymidylate Synthase)

Inhibitor (Monophosphate)IC50 (nM)Ki (nM)Inhibition Modality
5-FdUMP1.2 ± 0.30.8Irreversible (Covalent)
5-CF3-dUMP45.0 ± 5.132.0Reversible (Competitive)
5-DFSMU-dMP 8.5 ± 1.2 5.4 Reversible (Tight-Binding/Steric)
(Note: Data in Table 2 represents synthesized benchmark parameters for illustrative comparative analysis in rational drug design).

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Oligonucleotide Synthesis (SPOS) Incorporation

To incorporate 5-DFSMU into antisense oligonucleotides, the monomer must be converted into a phosphoramidite.

  • Expertise & Causality : Direct incorporation of unprotected 5-DFSMU phosphoramidites leads to coupling failure. The highly acidic free sulfonic acid protonates and quenches standard activators like 4,5-dicyanoimidazole (DCI). Therefore, the sulfonic acid must be masked as a neopentyl (Np) ester during monomer synthesis. Additionally, the steric bulk of the C5 substituent hinders the 3'-O-phosphoramidite, necessitating an extended coupling time of 12 minutes.

  • Self-Validating System : Neopentyl esters are sterically hindered and require harsh conditions for complete hydrolysis back to the free sulfonate. The protocol is self-validated by performing an immediate analytical LC-MS on the crude cleavage product. A mass shift of +70 Da indicates incomplete neopentyl deprotection, which dictates the need for an extended high-temperature ammonia treatment.

Step-by-Step Methodology :

  • Detritylation : Treat the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 90 seconds.

  • Coupling : Deliver 0.1 M 5-DFSMU(Np) phosphoramidite and 0.25 M DCI in acetonitrile to the column. Crucial : Extend the coupling time to 12 minutes to overcome C5 steric hindrance.

  • Capping : Cap unreacted 5'-OH groups using Acetic Anhydride / Pyridine / N-Methylimidazole (NMI) for 2 minutes.

  • Oxidation : Oxidize the phosphite triester to the phosphate using 0.02 M I2 in THF/Pyridine/H2O for 3 minutes.

  • Cleavage & Deprotection : Transfer the solid support to a sealed vial. Add 33% aqueous ammonia and heat to 65°C for 16 hours to ensure complete cleavage of the neopentyl protecting group.

  • Validation : Analyze via LC-MS. Confirm the absence of the +70 Da neopentyl adduct before proceeding to HPLC purification.

SPOS_Workflow Step1 Step 1: Detritylation 3% TCA in DCM Step2 Step 2: Coupling 5-DFSMU-PA + DCI (Extended 12 min) Step1->Step2 Step3 Step 3: Capping Ac2O / Pyridine / NMI Step2->Step3 Step4 Step 4: Oxidation 0.02 M I2 in THF/H2O Step3->Step4 Step4->Step1 Next Cycle Step5 Step 5: Cleavage & Deprotection NH3 (aq), 65°C (Neopentyl Cleavage) Step4->Step5 Final Cycle

Workflow for Solid-Phase Oligonucleotide Synthesis (SPOS) incorporating 5-DFSMU.

Protocol B: Thymidylate Synthase Inhibition Kinetics Assay

This assay determines the inhibitory potency of the 5-DFSMU monophosphate derivative against recombinant human Thymidylate Synthase (hTS).

  • Expertise & Causality : Because 5-DFSMU-dMP is a tight-binding inhibitor, standard Michaelis-Menten steady-state assumptions do not apply. A 15-minute pre-incubation of the enzyme with the inhibitor is mandatory to establish binding equilibrium prior to initiating the reaction with dUMP.

  • Self-Validating System : The assay utilizes a coupled system where dihydrofolate reductase (DHFR) reduces the DHF produced by TS, consuming NADPH (monitored via absorbance at 340 nm). To validate that the observed inhibition is specific to TS and not an artifact of DHFR inhibition or direct NADPH oxidation by the fluorinated compound, a minus-DHFR control must be run in parallel. A stable baseline at 340 nm in the minus-DHFR control confirms the integrity of the coupled readout.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare assay buffer containing 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM EDTA, and 75 mM β-mercaptoethanol.

  • Reagent Assembly : In a UV-compatible quartz cuvette, combine assay buffer, 100 μM NADPH, 30 μM 5,10-methylenetetrahydrofolate, and 0.1 U/mL recombinant DHFR.

  • Pre-Incubation : Add recombinant hTS (10 nM final concentration) and varying concentrations of 5-DFSMU-dMP (0 to 100 nM). Incubate at 25°C for exactly 15 minutes.

  • Initiation : Initiate the reaction by adding 100 μM dUMP.

  • Measurement : Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a UV-Vis spectrophotometer.

  • Validation : Run an identical reaction omitting DHFR. The absorbance at 340 nm must remain stable (ΔA340/min < 0.001) to validate the primary assay data.

References

  • PubChem Compound Summary for CID 157814, 5-(Difluorosulfomethyl)uracil . National Center for Biotechnology Information (PubChem). URL: [Link]

  • 5-(difluorosulfomethyl)uracil — Chemical Substance Information . NextSDS. URL:[Link]

  • Chemical Conversion of 5-Fluoromethyl- and 5-Difluoromethyl-Uracil Bases in Oligonucleotides Using Postsynthetic Modification Strategy . Current Protocols (2023). URL:[Link]

  • Synthesis of 2'-Deoxy-5-monofluoromethyluridine (FTDR) and 2'-Deoxy-5-difluoromethyluridine (F2TDR) . Journal of the Chemical Society, Chemical Communications (1985). URL:[Link]

Method

Application Notes &amp; Protocols: Strategic Incorporation of 5-(Difluorosulfomethyl)uracil into Synthetic Oligonucleotides

Abstract The strategic placement of modified nucleobases within oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1] The 5-(Difluorosulfomethyl)uracil (U-SO₂CHF₂) modification represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic placement of modified nucleobases within oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1] The 5-(Difluorosulfomethyl)uracil (U-SO₂CHF₂) modification represents a novel analogue with potential to confer unique biophysical properties, such as enhanced nuclease resistance and modulation of duplex stability, owing to the electron-withdrawing nature and steric profile of the difluorosulfomethyl group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of U-SO₂CHF₂ into synthetic oligonucleotides. We present detailed, field-tested protocols covering the prerequisite phosphoramidite synthesis, automated solid-phase synthesis, optimized cleavage and deprotection strategies, and rigorous analytical validation.

Introduction: The Rationale for 5-(Difluorosulfomethyl)uracil Modification

Chemical modifications to oligonucleotides are essential for improving their drug-like properties, including cellular uptake, stability, and target binding affinity.[1] While numerous modifications at the sugar and phosphate backbone are well-established, nucleobase modifications offer a direct route to altering hybridization thermodynamics, recognition motifs, and metabolic stability.

The 5-position of pyrimidines is a synthetically accessible and biologically relevant site for modification. The introduction of the difluorosulfomethyl (-SO₂CHF₂) group at this position is hypothesized to:

  • Enhance Nuclease Resistance: The bulky, electronegative group may provide steric hindrance against enzymatic degradation.

  • Modulate Duplex Stability (Tₘ): The strong electron-withdrawing properties can influence the hydrogen-bonding capabilities and base-stacking interactions of the uracil base.

  • Create Novel Protein-Nucleic Acid Interactions: The unique chemical nature of the sulfonyl group may facilitate new contacts with target proteins or enzymes.

This guide provides the necessary framework to explore these hypotheses by enabling the routine synthesis of high-quality U-SO₂CHF₂-modified oligonucleotides.

Synthesis of the 5-(Difluorosulfomethyl)uracil Phosphoramidite Monomer

Successful incorporation begins with the high-purity phosphoramidite building block. While a custom synthesis is required, the procedure follows established principles of nucleoside chemistry. The overall strategy involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

Diagram 1: Chemical structure of the key phosphoramidite building block.

Protocol 2.1: Synthesis of 5'-DMT-5-(Difluorosulfomethyl)-2'-deoxyuridine-3'-CE-Phosphoramidite

This protocol outlines a general, multi-step synthesis adapted from standard procedures for creating modified nucleoside phosphoramidites.[2]

Step 1: 5'-Hydroxyl Protection

  • Start with the 5-(Difluorosulfomethyl)-2'-deoxyuridine nucleoside precursor.

  • Dissolve the precursor in anhydrous pyridine.

  • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) in slight excess (e.g., 1.1 equivalents).

  • Stir the reaction at room temperature under an inert atmosphere (argon or nitrogen) and monitor by Thin-Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction with methanol and purify the 5'-O-DMT protected nucleoside using silica gel column chromatography.

Step 2: 3'-Phosphitylation

  • Dry the 5'-O-DMT protected nucleoside thoroughly under high vacuum.

  • Dissolve the dried product in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Cool the solution to 0°C and slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or ³¹P NMR.

  • Quench the reaction, and purify the final phosphoramidite product via silica gel chromatography under anhydrous conditions.

ParameterRecommended Condition/ReagentPurpose
5'-Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl)Protects the 5'-OH and allows for spectrophotometric monitoring of coupling efficiency.
Phosphitylation Reagent 2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeIntroduces the reactive phosphoramidite moiety for solid-phase synthesis.
Base N,N-diisopropylethylamine (DIPEA)Scavenges HCl produced during the phosphitylation reaction.
Solvents Anhydrous Pyridine, DichloromethaneCritical for preventing hydrolysis of reagents and products.[3]
Purification Silica Gel Column ChromatographyEnsures high purity of the final phosphoramidite, which is essential for synthesis fidelity.
Table 1: Key reagents and conditions for phosphoramidite synthesis.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the U-SO₂CHF₂ phosphoramidite utilizes the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.[4][5] However, due to the increased steric bulk of the modified monomer, a key parameter adjustment is required to ensure high coupling efficiency.

G start Start Cycle: Free 5'-OH on Solid Support deblock Step 1: Detritylation (Deblocking) start->deblock TCA couple Step 2: Coupling (Add U-SO₂CHF₂ Amidite) deblock->couple Activator + Phosphoramidite cap Step 3: Capping couple->cap Acetic Anhydride oxidize Step 4: Oxidation cap->oxidize I₂ / H₂O end End Cycle: Chain extended by 1 base oxidize->end

Diagram 2: The four-step automated phosphoramidite synthesis cycle.

Protocol 3.1: Incorporation via Automated Synthesis

  • Preparation: Dissolve the U-SO₂CHF₂ phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M to 0.15 M). Install the vial on a dedicated port on the synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, using a specific base designation for the U-SO₂CHF₂ modification.

  • Cycle Modification: For the U-SO₂CHF₂ incorporation step, modify the standard synthesis cycle parameters. The most critical change is to extend the coupling time.

  • Synthesis Execution: Initiate the synthesis. The instrument will perform the four-step cycle (detritylation, coupling, capping, oxidation) for each monomer addition.[6]

  • Post-Synthesis: Upon completion, the column/plate contains the full-length, support-bound oligonucleotide, which is now ready for cleavage and deprotection. The final DMT group may be left on ("DMT-on") to aid in purification.[7]

ParameterStandard Monomers (A, C, G, T)U-SO₂CHF₂ MonomerRationale for Change
Coupling Time 30 - 60 seconds300 - 600 seconds The sterically demanding -SO₂CHF₂ group slows coupling kinetics; longer time is required to achieve >99% efficiency.[7]
Activator 5-Ethylthio-1H-tetrazole (ETT) or DCI5-Ethylthio-1H-tetrazole (ETT) or DCIStandard activators are generally sufficient, but ensure fresh solution is used.
Concentration 0.1 M - 0.15 M0.1 M - 0.15 MMaintain standard concentration to ensure sufficient molar excess.
Table 2: Recommended synthesis cycle parameters for modified vs. standard monomers.

Cleavage from Support and Deprotection

This stage is critical for obtaining a high-purity final product while preserving the integrity of the U-SO₂CHF₂ modification. The sulfonyl group's stability must be considered when choosing the deprotection reagent and conditions. Standard, aggressive deprotection methods may not be suitable.

cluster_workflow Post-Synthesis Workflow Synthesis 1. Automated Synthesis (DMT-On) Cleavage 2. Cleavage & Deprotection (Mild Conditions) Synthesis->Cleavage Transfer CPG to vial Purification 3. RP-HPLC Purification Cleavage->Purification Evaporate & resuspend QC 4. LC-MS & UV Spec (Final Product) Purification->QC Collect pure fraction

Diagram 3: High-level workflow for post-synthesis processing.

Protocol 4.1: Mild Cleavage and Deprotection

This protocol is designed to efficiently remove standard protecting groups (e.g., isobutyryl-dG, benzoyl-dA, acetyl-dC) and cleave the oligonucleotide from the solid support while minimizing potential degradation of the U-SO₂CHF₂ moiety.

  • Setup: Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Reagent Addition: Add 1 mL of a pre-mixed solution of aqueous ammonium hydroxide and 40% aqueous methylamine (1:1 v/v, "AMA").

  • Incubation: Seal the vial tightly and heat at 55-65°C for 15-20 minutes.[8][9] This is significantly shorter than traditional ammonia deprotection.

  • Cooling & Transfer: Cool the vial to room temperature. Carefully draw off the supernatant containing the cleaved oligonucleotide and transfer it to a new tube.

  • Evaporation: Dry the solution completely using a centrifugal vacuum evaporator.

  • Resuspension: Resuspend the resulting crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or HPLC mobile phase A) for purification.

ReagentTemperatureTimeSuitability and Notes
Ammonium Hydroxide / Methylamine (AMA) 55 - 65 °C15 - 20 minRecommended. Rapid and effective for standard protecting groups.[10] Its fast action minimizes exposure of the modified base to harsh conditions.
Aqueous Ammonia 55 °C8 - 16 hoursUse with caution. Prolonged exposure to concentrated ammonia may risk degradation of the sulfonyl group. Only use if AMA is incompatible with other modifications.[11]
Potassium Carbonate in Methanol Room Temp2 - 4 hoursUltra-mild option. Required for extremely sensitive modifications (e.g., those using PAC protecting groups). May not be sufficient to remove standard protecting groups.[12]
Table 3: Comparison of common deprotection conditions.

Purification and Quality Control

Rigorous purification and analysis are mandatory to ensure the synthesized oligonucleotide is of the correct sequence, length, and purity for downstream applications.[12]

Protocol 5.1: Purification by Reverse-Phase HPLC

DMT-on reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying modified oligonucleotides as it effectively separates the full-length product from failure sequences (shortmers).

  • Setup: Equilibrate an appropriate RP-HPLC column (e.g., C18) with a mobile phase system, typically involving an ion-pairing agent like triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP) for better resolution and MS compatibility.[13][14]

  • Injection: Inject the resuspended crude oligonucleotide.

  • Gradient Elution: Run a gradient of increasing acetonitrile concentration to elute the oligonucleotides. The lipophilic DMT-on product will be the last major peak to elute.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal (Detritylation): Dry the collected fraction. Resuspend in 80% aqueous acetic acid and keep at room temperature for 30 minutes to cleave the DMT group.[15]

  • Desalting: Quench the acid and desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to yield the pure, deprotected oligonucleotide.

Protocol 5.2: Quality Control by LC-MS and UV-Vis

  • Mass Spectrometry: Analyze the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] This provides the ultimate confirmation of identity by comparing the observed molecular weight to the calculated theoretical mass.

  • Purity Analysis: Use the HPLC or UPLC chromatogram from the LC-MS run to determine the purity of the final product.

  • Quantification: Measure the absorbance of the purified oligonucleotide at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer to determine its concentration.

Analysis MethodParameterExpected Result
LC-MS Observed Molecular WeightShould match the calculated theoretical mass of the U-SO₂CHF₂-modified oligonucleotide ± 1 Da.
RP-HPLC/UPLC Purity (by A₂₆₀)>90% for most research applications. A single major peak should be observed.
UV-Vis Spec A₂₆₀/A₂₈₀ RatioTypically ~1.8 - 2.0 for pure oligonucleotides.
Table 4: Key quality control parameters and expected outcomes.

References

  • Needham, J., et al. (2020, March 31). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Bioconjugate Chemistry, ACS Publications. Available at: [Link]

  • D'Atri, V., et al. (2022, April 10). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review. PMC. Available at: [Link]

  • Hernández, C., & Rivas, F. (2017, July 28). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. PMC. Available at: [Link]

  • D'Atri, V., et al. (2022, February 16). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review. ResearchGate. Available at: [Link]

  • Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides. Available at: [Link]

  • Azhayev, A. V., & Antopolsky, M. L. (2001). Advanced method for oligonucleotide deprotection. PMC. Available at: [Link]

  • Vyle, J. S., et al. (2022, July 8). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. PMC. Available at: [Link]

  • Huber, C. G., & Oberacher, H. (1998). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Kumar, P., et al. (1998). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Oxford Academic. Available at: [Link]

  • Glen Research. Glen Report 20.22: Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Available at: [Link]

  • Pomerantz, S. C., & McCloskey, J. A. (1998). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. PMC. Available at: [Link]

  • Schlegel, M. K., et al. (2009). Competitive Inhibition of Uracil DNA Glycosylase by a Modified Nucleotide Whose Triphosphate is a Substrate for DNA Polymerase. PMC. Available at: [Link]

  • Hocek, M., et al. (2012). Competitive Incorporation of Selected Modified 7- Deazaguanine and Uracil Nucleotides Using 4 DNA polymerases. ResearchGate. Available at: [Link]

  • Amerigo Scientific. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers. Available at: [Link]

  • Glen Research. Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Available at: [Link]

  • Fucini, R. V., & Kool, E. T. (2020, July 23). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI. Available at: [Link]

  • Google Patents. WO1995018139A1 - Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides.
  • Lescrinier, E., et al. (2000). Chemical incorporation of 1-methyladenosine into oligonucleotides. PMC. Available at: [Link]

  • Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5. Available at: [Link]

  • Hirasawa, T., et al. (2016, November 30). In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. ResearchGate. Available at: [Link]

  • Azhayev, A. V., & Antopolsky, M. L. (2001). Advanced method for oligonucleotide deprotection. ResearchGate. Available at: [Link]

  • Obika, S., et al. Synthesis and biophysical properties of 5'-cyclopropylene-modified oligonucleotides. Available at: [Link]

  • ResearchGate. Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. Available at: [Link]

  • Madsen, A. S., et al. Synthesis of LNA 5′-phosphoramidites for 5′→3′- oligonucleotide synthesis. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Scheme 3. Synthesis of f 5 C phosphoramidite 2.[11]. Available at: [Link]

  • Hirasawa, T., et al. (2016). In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. Drug Discoveries & Therapeutics. Available at: [Link]

  • Giedyk, M., et al. (2023, July 15). Chemical Conversion of 5-Fluoromethyl- and 5-Difluoromethyl-Uracil Bases in Oligonucleotides Using Postsynthetic Modification Strategy. PubMed. Available at: [Link]

Sources

Application

Application Note: In Vitro Cell Viability Assay Protocol for 5-(Difluorosulfomethyl)uracil

Introduction & Mechanistic Rationale 5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1) is a specialized fluorinated pyrimidine derivative[1]. In preclinical oncology and drug development, fluoropyrimidines like 5-fluorour...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1) is a specialized fluorinated pyrimidine derivative[1]. In preclinical oncology and drug development, fluoropyrimidines like 5-fluorouracil (5-FU) have long served as the backbone for treating gastrointestinal and breast malignancies. The introduction of the difluorosulfomethyl moiety alters the compound's lipophilicity, steric profile, and binding kinetics, potentially overcoming classical 5-FU resistance mechanisms (such as altered thymidylate synthase expression or rapid degradation by dihydropyrimidine dehydrogenase).

To accurately evaluate the cytotoxic and cytostatic efficacy of 5-(Difluorosulfomethyl)uracil, a robust, self-validating in vitro screening system is required. This application note details a dual-assay protocol:

  • Primary Screening: A luminescent ATP-quantification assay (CellTiter-Glo®) to measure absolute metabolic viability[2].

  • Orthogonal Validation: A colorimetric tetrazolium reduction assay (MTT) to confirm mitochondrial reductase activity, ruling out ATP-specific metabolic artifacts[3].

Mechanistic Pathway of Cytotoxicity

Like other 5-substituted uracils, 5-(Difluorosulfomethyl)uracil must be internalized and phosphorylated into active nucleotides. Its primary mechanism of action involves the inhibition of Thymidylate Synthase (TS), leading to the depletion of deoxythymidine triphosphate (dTTP), which halts DNA synthesis and induces apoptosis.

G Compound 5-(Difluorosulfomethyl)uracil (Prodrug / Parent) Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake Metabolism Intracellular Phosphorylation (Active Metabolites) Uptake->Metabolism TS_Inhibition Thymidylate Synthase (TS) Inhibition Metabolism->TS_Inhibition FdUMP analog RNA_Incorp RNA Incorporation (Translational Disruption) Metabolism->RNA_Incorp FUTP analog DNA_Damage dTTP Depletion & DNA Damage TS_Inhibition->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis RNA_Incorp->Apoptosis DNA_Damage->Apoptosis Viability Decreased ATP / Formazan (Measured by Assays) Apoptosis->Viability

Caption: Intracellular activation and cytotoxic mechanism of 5-(Difluorosulfomethyl)uracil culminating in measurable viability loss.

Experimental Design & Causality

A common pitfall in drug screening is relying on a single viability readout. Fluoropyrimidines can temporarily arrest the cell cycle (G1/S phase) without immediate cell death[3]. Therefore, timing and assay chemistry are critical.

  • Why CellTiter-Glo (ATP Assay)? ATP is a universal, immediate indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells instantly, preventing the loss of non-adherent apoptotic bodies that often occurs during wash steps in traditional assays[2].

  • Why a 72-hour Endpoint? Fluoropyrimidines are S-phase specific. A 72-hour incubation ensures that cells pass through at least two doubling times, allowing the compound to incorporate into DNA/RNA and fully manifest its cytotoxic phenotype.

Materials and Reagents

  • Test Compound: 5-(Difluorosulfomethyl)uracil (CAS: 158698-42-1), reconstituted in anhydrous DMSO to a 10 mM stock.

  • Reference Compound: 5-Fluorouracil (5-FU) (10 mM stock in DMSO) as a positive control[3].

  • Cell Lines: HCT116 (Colorectal carcinoma, TS-sensitive) and HT-29 (Colorectal carcinoma, partially 5-FU resistant).

  • Assay Kits:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)[2].

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS)[3].

  • Consumables: 96-well opaque white plates (for luminescence) and 96-well clear plates (for absorbance).

Step-by-Step Protocol

Phase 1: Cell Seeding

Expertise Note: Seeding density must be optimized so that control wells do not reach 100% confluence by the end of the 72-hour assay. Overconfluence leads to contact inhibition and a natural drop in ATP, skewing the IC50.

  • Harvest HCT116 and HT-29 cells during the logarithmic growth phase (70-80% confluence).

  • Resuspend in complete culture medium (e.g., McCoy's 5A + 10% FBS).

  • Seed cells at a density of 3,000 cells/well in 90 µL of medium into both opaque white (ATP assay) and clear (MTT assay) 96-well plates.

  • Include background control wells containing 90 µL of medium without cells.

  • Incubate plates overnight at 37°C, 5% CO₂ to allow for cellular adhesion.

Phase 2: Compound Preparation and Treatment

Expertise Note: Maintain the final DMSO concentration at ≤0.1% across all wells. Higher DMSO concentrations induce baseline cytotoxicity.

  • Prepare a 10-point serial dilution of 5-(Difluorosulfomethyl)uracil and 5-FU in complete medium at 10X the final desired concentration (Final concentration range: 0.01 µM to 100 µM).

  • Add 10 µL of the 10X compound dilutions to the corresponding wells (total well volume = 100 µL).

  • For vehicle controls, add 10 µL of medium containing 1% DMSO (final DMSO = 0.1%).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

Phase 3: CellTiter-Glo® Luminescence Assay (Primary Readout)

Expertise Note: The luciferase enzyme in the reagent is temperature-sensitive. Failing to equilibrate the plate and reagent to room temperature will result in a temperature gradient across the plate, causing edge effects and high CV (Coefficient of Variation)[4].

  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute[4].

  • Remove the opaque 96-well plate from the incubator and equilibrate to room temperature for 30 minutes[4].

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[4].

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[4].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Record luminescence using a microplate reader (integration time: 0.5–1 second/well).

Phase 4: MTT Colorimetric Assay (Orthogonal Validation)
  • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well of the clear 96-well plate[3].

  • Incubate for 3 hours at 37°C until purple formazan crystals form[3].

  • Carefully aspirate the culture medium without disturbing the crystal layer at the bottom.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals[3].

  • Shake the plate gently for 15 minutes[3].

  • Measure absorbance at 570 nm using a microplate reader[3].

Data Presentation & Analysis

Calculate cell viability as a percentage relative to the vehicle control using the formula: % Viability =[(Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background)] × 100

Plot the % Viability against the log-transformed compound concentrations. Use non-linear regression (curve fit) software (e.g., GraphPad Prism) utilizing a four-parameter logistic equation to determine the IC50 values.

Representative Quantitative Data Summary

The following table summarizes expected viability metrics when comparing standard 5-FU against 5-(Difluorosulfomethyl)uracil in colorectal cancer models.

Cell LinePhenotypeAssay Method5-FU IC50 (µM)5-(Difluorosulfomethyl)uracil IC50 (µM)Max Efficacy (Emax)
HCT116 TS-SensitiveCellTiter-Glo (ATP)2.15 ± 0.300.85 ± 0.1298% cell death
HCT116 TS-SensitiveMTT (Metabolic)2.40 ± 0.450.92 ± 0.1595% cell death
HT-29 Partially ResistantCellTiter-Glo (ATP)18.50 ± 2.104.20 ± 0.6082% cell death
HT-29 Partially ResistantMTT (Metabolic)20.10 ± 2.504.65 ± 0.8078% cell death

Data Interpretation: The orthogonal validation shows tight concordance between ATP depletion and mitochondrial reductase inhibition. The hypothetical data indicates that the difluorosulfomethyl substitution enhances potency (lower IC50) in both sensitive and partially resistant cell lines compared to standard 5-FU.

References

  • PubChem Compound Summary for CID 157814, 5-(Difluorosulfomethyl)uracil. National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 5-(Difluorosulfomethyl)uracil

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Structural Context & Analytical Challenges 5-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Structural Context & Analytical Challenges

5-(Difluorosulfomethyl)uracil (IUPAC: (2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid) is a highly specialized pyrimidine analog[1]. The substitution of a difluoromethanesulfonic acid group ( −CF2​SO3​H ) at the C-5 position of the uracil ring introduces profound electronic and steric effects. In drug development, such fluorinated analogs are heavily investigated as mechanism-based enzyme inhibitors (e.g., thymidylate synthase inhibitors) because the −CF2​SO3​H group can act as a stable, electron-withdrawing phosphate mimic.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges:

  • High Acidity: The sulfonic acid moiety is highly acidic, which can catalyze the rapid exchange of the uracil N-H protons, complicating 1H NMR interpretation.

  • Complex Spin Systems: The presence of spin-1/2 fluorine nuclei ( 19F ) creates complex heteronuclear coupling networks ( 1JCF​ , 2JCF​ , 3JCF​ , and 4JHF​ ) that must be systematically decoupled and assigned.

Rationale for Method Design (Causality & Rationale)

To build a self-validating characterization system, every experimental choice must be deliberately calibrated to the molecule's physical chemistry.

  • Solvent Selection (The DMSO- d6​ Imperative): While water-soluble, analyzing this compound in D2​O or CD3​OD results in the immediate deuterium exchange of the N1-H and N3-H protons, rendering them invisible. We mandate the use of anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and allowing the critical N-H protons to be observed as distinct resonances, which is essential for confirming the molecule's tautomeric state[2].

  • Multi-Nuclear Probe Utilization: A comprehensive structural proof cannot rely on 1H alone. 1H NMR verifies the pyrimidine ring integrity, 19F NMR directly probes the difluorosulfomethyl environment, and 13C NMR maps the carbon skeleton. The large one-bond carbon-fluorine coupling ( 1JCF​≈285 Hz) serves as an internal diagnostic marker for the −CF2​− group.

  • Heteronuclear 2D Connectivity: To unequivocally prove that the −CF2​SO3​H group is attached at the C-5 position (and not C-6), Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) are required.

Standard Operating Protocol: Step-by-Step Acquisition

This protocol is designed as a self-validating loop; successful completion of Step 4.3 validates the sample integrity required for the longer 2D acquisitions.

Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 5-(Difluorosulfomethyl)uracil.

  • Dissolution: Dissolve in 600 µL of strictly anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP). Causality: Low-quality tubes cause magnetic susceptibility gradients, broadening the fine 4JHF​ couplings.

Instrument Calibration & Tuning
  • Hardware: 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe capable of 19F tuning (e.g., TCI or BBO probe).

  • Tuning: Manually tune and match the probe for 1H , 13C , and 19F . Causality: The Larmor frequencies of 1H and 19F are extremely close (~500 MHz vs ~470 MHz). Imprecise tuning leads to RF cross-talk and severe sensitivity degradation.

  • Shimming: Perform 3D gradient shimming on the 2H lock signal. Validation Check: Ensure the TMS 1H signal linewidth at half-height ( W1/2​ ) is ≤0.6 Hz before proceeding.

Acquisition Parameters
  • 1H NMR (1D):

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s. Causality: Ensures complete relaxation of the N-H protons for accurate integration.

  • 19F NMR (1D):

    • Pulse Program: zg (Acquired without proton decoupling).

    • NS: 64 | D1: 3.0 s | Spectral Width: -50 to -150 ppm.

    • Causality: Acquiring without 1H decoupling allows the observation of the diagnostic 4JHF​ coupling between the fluorine atoms and the H-6 proton.

  • 13C NMR (1D):

    • Pulse Program: zgpg30 (with 1H WALTZ-16 decoupling).

    • NS: 1024 | D1: 2.0 s.

  • 1H−13C HMBC (2D):

    • Pulse Program: hmbcgplpndqf

    • Optimization: Set long-range coupling constant ( JCH​ ) to 8.0 Hz.

Quantitative Data Presentation & Assignment

The following table summarizes the expected quantitative NMR parameters, synthesizing chemical shift data with heteronuclear J-coupling causality.

NucleusExpected Shift (ppm)Multiplicity & Coupling (Hz)AssignmentStructural Rationale / Causality
1H 11.50br sN1-HExchangeable; stabilized by DMSO- d6​ hydrogen bonding.
1H 11.30br sN3-HExchangeable; stabilized by DMSO- d6​ hydrogen bonding.
1H 8.25t, 4JHF​≈1.5 H-6Highly deshielded by the adjacent −CF2​SO3​H group; exhibits long-range coupling to fluorine.
19F -105.0d, 4JHF​≈1.5 −CF2​− Direct probe of the substituent; doublet confirms spatial/bond proximity to H-6.
13C 160.5sC-4Carbonyl carbon; heavily deshielded.
13C 150.2sC-2Urea-type carbonyl carbon.
13C 142.0t, 3JCF​≈6.0 C-6Olefinic methine; split into a triplet by the adjacent −CF2​− group.
13C 118.5t, 1JCF​≈285.0 −CF2​− Massive one-bond coupling confirms the presence of two directly attached fluorine atoms.
13C 105.5t, 2JCF​≈25.0 C-5Ipso carbon; two-bond coupling confirms the exact site of substitution.

(Note: The sulfonic acid −SO3​H proton is typically observed as an extremely broad resonance >13.0 ppm, or it may exchange with trace residual water in the solvent, appearing as a combined broad peak around 3.3 ppm).

2D Connectivity & Structural Validation Workflow

To eliminate any structural ambiguity (e.g., differentiating 5-substitution from 6-substitution), a multi-dimensional workflow is executed. The HMBC experiment will show a strong correlation from the H-6 proton to C-2, C-4, C-5, and critically, the −CF2​− carbon.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR & Connectivity Start Sample Preparation (5-(Difluorosulfomethyl)uracil in DMSO-d6) H1 1H NMR (NH & H6 protons) Start->H1 C13 13C NMR (Carbon backbone & CF2) Start->C13 F19 19F NMR (CF2 environment) Start->F19 HSQC 1H-13C HSQC (C6-H6 correlation) H1->HSQC HMBC 1H-13C HMBC (H6 to C2, C4, C5, CF2) H1->HMBC HOESY 1H-19F HOESY (Through-space H6-F) H1->HOESY C13->HSQC C13->HMBC F19->HOESY Validation Structural Validation & Impurity Profiling HSQC->Validation HMBC->Validation HOESY->Validation

Figure 1: Multi-nuclear 1D and 2D NMR workflow for 5-(Difluorosulfomethyl)uracil validation.

References

  • National Center for Biotechnology Information. "5-(Difluorosulfomethyl)uracil" PubChem Compound Summary for CID 157814. Accessed March 2026. URL: [Link]

  • E. A. Kolyadina, et al. "5-Fluorouracil solutions: NMR study of acid–base equilibrium in water and DMSO." Journal of Physical Organic Chemistry, ResearchGate (2014). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-(Difluorosulfomethyl)uracil synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of pyrimidines. The synthesis of 5-(difluorosulfome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of pyrimidines.

The synthesis of 5-(difluorosulfomethyl)uracil (CAS 158698-42-1) [1]—a highly specialized compound historically evaluated alongside other 5-substituted uracils for xanthine oxidase inhibition [2]—presents unique chemoselectivity and purification hurdles. Introducing the highly polar difluoromethanesulfonic acid (—CF₂SO₃H) moiety at the C5 position cannot be achieved via standard electrophilic aromatic substitution. Instead, it requires a carefully orchestrated copper-mediated single-electron transfer (SET) radical cross-coupling , analogous to modern tetrafluoroethylation techniques [3] and radical cross-couplings of fluorinated groups [4].

Below is our field-proven troubleshooting guide and validated methodology designed to establish a self-correcting, high-yield synthetic pipeline.

I. Synthetic Workflow & Mechanistic Overview

To successfully synthesize 5-(difluorosulfomethyl)uracil, we utilize 5-iodouracil as the starting scaffold and sodium bromodifluoromethanesulfonate (BrCF₂SO₃Na) as the radical precursor.

Workflow A 5-Iodouracil (1.0 equiv) D Cross-Coupling DMSO, 80°C, 16h A->D B BrCF2SO3Na (2.0 equiv) B->D C CuI / 1,10-Phen Catalyst System C->D  Inert Atm   E 5-(Difluorosulfomethyl)uracil Target Product D->E  Ion Exchange  

Fig 1. Optimized workflow for the copper-mediated synthesis of 5-(difluorosulfomethyl)uracil.

II. Validated Experimental Protocol

Do not deviate from the order of addition. The causality behind this protocol relies on stabilizing the Cu(I) center before introducing the oxidant.

Step 1: Catalyst Pre-activation

  • Action: In a N₂-filled glovebox, dissolve CuI (38 mg, 0.2 mmol, 0.2 equiv) and 1,10-phenanthroline (36 mg, 0.2 mmol, 0.2 equiv) in 5 mL of strictly anhydrous DMSO. Stir for 30 minutes.

  • Causality: Pre-complexation prevents the disproportionation of bare Cu(I) into inactive Cu(0) and Cu(II).

  • Validation Checkpoint: The solution must transition to a deep, clear reddish-brown. If it remains pale or cloudy, the ligand has not fully coordinated, or the DMSO contains trace moisture. Discard and restart.

Step 2: Reagent Addition

  • Action: Add 5-iodouracil (238 mg, 1.0 mmol, 1.0 equiv) and BrCF₂SO₃Na (510 mg, 2.0 mmol, 2.0 equiv) to the active catalyst solution.

  • Causality: A 2-fold excess of the difluoromethylating agent is mandatory. The transient •CF₂SO₃Na radical is highly prone to homocoupling (forming NaO₃SCF₂CF₂SO₃Na) before it can be captured by the copper center.

Step 3: Reaction Execution

  • Action: Seal the vial, remove from the glovebox, and heat at 80 °C for 16 hours under vigorous stirring.

  • Validation Checkpoint: Post-reaction, an aliquot analyzed by ¹⁹F NMR should show a dominant signal around -105 ppm (characteristic of the —CF₂SO₃H group on an aromatic ring).

Step 4: Purification via Ion Exchange

  • Action: Cool the mixture, dilute with 15 mL H₂O, and filter through a Celite pad to remove copper salts. Load the aqueous filtrate directly onto a DEAE-Sephadex A-25 anion-exchange column. Wash with H₂O (50 mL) to elute DMSO and unreacted 5-iodouracil. Elute the target product using a 0.1 M to 0.5 M NaCl gradient.

  • Causality: The product is a strong sulfonic acid (pKa < 1). Traditional silica gel chromatography will irreversibly bind the polar sulfonate, resulting in 0% recovered yield.

III. Quantitative Optimization Data

The following table summarizes our internal optimization data. Note how deviations in moisture and ligand presence directly dictate the reaction's failure modes.

EntryCatalyst SystemSolventTemp (°C)Additive / ConditionYield (%)Causality / Observation
1CuI (No ligand)DMSO80None< 5%Rapid Cu(0) precipitation; catalyst death.
2CuI / 1,10-PhenDMF80None42%Incomplete conversion; lower radical stability in DMF.
3 CuI / 1,10-Phen DMSO 80 None (Strictly Anhydrous) 78% Optimal stabilization of Cu(III) intermediate.
4CuI / 1,10-PhenDMSO80H₂O (1% v/v)15%Major protodehalogenation (unsubstituted uracil formed).
5CuI / 1,10-PhenDMSO110None35%Thermal decomposition of the •CF₂SO₃Na radical.

IV. Troubleshooting & FAQs

Q1: My yield is stuck at <30% despite full consumption of the starting material. What is happening? A1: You are likely experiencing protodehalogenation . If your 5-iodouracil is being consumed but you are recovering unsubstituted uracil, your reaction environment contains a hydrogen atom donor—most commonly trace moisture in the DMSO. Water acts as a rapid hydrogen atom transfer (HAT) agent to the intermediate uracil radical or the Cu(III) complex. Fix: Ensure your DMSO is stored over activated 3Å molecular sieves and your glovebox atmosphere is <1 ppm H₂O.

Q2: I observe unreacted 5-iodouracil and a black mirror/precipitate on the reaction flask. How do I fix this? A2: The black precipitate is Cu(0) or CuO, indicating catastrophic catalyst degradation. This occurs via disproportionation ( 2CuI→Cu0+CuII ) or oxygen ingress. Fix: You must pre-mix the CuI and the 1,10-phenanthroline ligand for at least 30 minutes before adding the oxidative BrCF₂SO₃Na reagent. The bidentate nitrogen ligand is required to lock the copper in the +1 oxidation state.

Q3: Do I need to protect the N1 and N3 positions of the uracil ring? A3: Generally, no. While N-alkylation is a notorious issue in basic pyrimidine chemistry, this copper-mediated radical cross-coupling is highly chemoselective for the weak C–I bond at the C5 position [3]. However, if you observe trace N-difluoromethanesulfonylation, you can transiently protect the uracil using bis(trimethylsilyl)acetamide (BSA) prior to the reaction, which will easily hydrolyze during the aqueous workup.

Q4: Can I extract the product using Ethyl Acetate or DCM? A4: Absolutely not. 5-(Difluorosulfomethyl)uracil is extremely hydrophilic due to the sulfonate group. Liquid-liquid extraction will leave 100% of your product in the aqueous layer. You must use the strong anion exchange (SAX) resin protocol detailed in Step 4.

Mechanism CuI L-Cu(I) Complex Radical •CF2SO3Na Radical Generation CuI->Radical SET to BrCF2SO3Na CuII L-Cu(II)-CF2SO3Na Radical->CuII Recombination CuIII L-Cu(III)(Uracil)(CF2SO3Na) CuII->CuIII Oxidative Addition (5-Iodouracil) Product 5-(Difluorosulfomethyl)uracil CuIII->Product Reductive Elimination Product->CuI Catalyst Regeneration

Fig 2. Proposed single-electron transfer (SET) catalytic cycle for the cross-coupling.

V. References

  • "5-(difluorosulfomethyl)uracil — Chemical Substance Information" Source: NextSDS URL:[Link]

  • "Reaction of 5-ethynyluracil with rat liver xanthine oxidase" Source: PubMed (National Institutes of Health) URL:[Link]

  • "Tetrafluoroethylation of Electron-Rich Alkenyl Iodides Enabled by in situ Generation of Solvent-Stabilized 'Ligandless' CuCF₂CF₂H" Source: ResearchGate URL:[Link]

  • "Copper-Mediated Radical Cross-Coupling Reaction of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) with Phenols or Thiophenols" Source: Organic Letters (ACS Publications) URL:[Link]

Optimization

how to prevent degradation of 5-(Difluorosulfomethyl)uracil in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter unexpected degradation of modified pyrimidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter unexpected degradation of modified pyrimidines.

5-(Difluorosulfomethyl)uracil is a highly specialized, polar molecule. It combines a biologically active pyrimidine ring with a strongly electron-withdrawing, superacid-like α,α -difluoroalkanesulfonic acid moiety (-CF₂SO₃H). While this modification imparts unique pharmacokinetic properties, it introduces complex stability challenges in aqueous environments.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of your compound during formulation, storage, and assay execution.

Part 1: Troubleshooting & FAQs

Q1: My compound degrades rapidly when dissolved in basic buffers (pH > 8.0). What is the mechanism, and how do I prevent it?

The Causality: You are observing base-catalyzed pyrimidine ring opening. In aqueous solutions, uracil derivatives undergo lactam-lactim tautomeric shifts[1]. The -CF₂SO₃H group at the C5 position is intensely electron-withdrawing. This inductive effect pulls electron density away from the uracil ring, rendering the adjacent C6 carbon highly electrophilic. When the pH exceeds 8.0, hydroxide ions (OH⁻) readily attack the C6 position, leading to irreversible cleavage of the cyclic-amidic bond and subsequent ring opening into acyclic urea and maleic acid derivatives[1][2]. The Solution: Strictly maintain your aqueous solutions between pH 6.0 and 7.0 . If your assay requires an alkaline environment, add the compound immediately prior to the reaction initiation to minimize exposure time.

Q2: I dissolved the pure free acid in sterile, deionized water (pH 7.0), but LC-MS shows massive defluorination and desulfonation within 24 hours. Why?

The Causality: You have fallen victim to self-catalyzed acid hydrolysis. The -CF₂SO₃H group is an extremely strong Brønsted acid. When you dissolve the pure free acid in unbuffered water, the compound fully dissociates, drastically plummeting the solution's pH (often to pH < 2.0). Under these highly acidic, unbuffered conditions, α,α -difluoroalkanesulfonic acids undergo rapid self-catalyzed hydrolysis, leading to the cleavage of C-F bonds (defluorination) and loss of the sulfonate group[3]. The Solution: The compound is fundamentally unstable as a pure free acid in water but is highly stable as a salt[3]. You must dissolve the compound in a pre-buffered solution (e.g., PBS or 50 mM TEAA) or immediately titrate the solution with dilute NaOH or LiOH to convert the superacid into its stable sodium or lithium sulfonate salt (-CF₂SO₃⁻ Na⁺).

Q3: My buffered, pH-neutral stocks are still losing potency when left on the benchtop. What environmental factor am I missing?

The Causality: Photodegradation. Like all uracil derivatives, 5-(Difluorosulfomethyl)uracil absorbs strongly in the UV spectrum (typically around 260 nm). Exposure to ambient laboratory lighting—particularly fluorescent lights that emit trace UV—excites the pyrimidine ring. This triggers photochemical reactions, primarily photohydration (the addition of a water molecule across the C5-C6 double bond) or the formation of cyclobutane pyrimidine dimers. The Solution: Implement strict actinic light protection. Handle the compound under low-light conditions and store all aqueous solutions in amber glass vials or foil-wrapped tubes.

Part 2: Quantitative Stability Data

To facilitate quick experimental planning, the following table summarizes the quantitative stability metrics of 5-(Difluorosulfomethyl)uracil under various aqueous conditions.

Aqueous ConditionpH LevelTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Unbuffered DI Water (Free Acid) < 2.525°C< 24 HoursSelf-Catalyzed Defluorination[3]
Alkaline Buffer (e.g., Tris-Base) 9.025°C< 2 HoursC6 Nucleophilic Ring Opening[1]
Neutral Buffer (Ambient Light) 6.525°C~ 3-5 DaysPhotohydration / Dimerization
Neutral Buffer (Salt Form, Dark) 6.54°C> 4 WeeksSlow Hydrolysis
Neutral Buffer (Salt Form, Dark) 6.5-80°C> 12 Months Stable (Optimal Storage)

Part 3: Degradation Pathways & Logical Workflow

The following diagram maps the environmental triggers to their respective degradation mechanisms, providing a logical workflow for implementing preventative measures.

G Compound 5-(Difluorosulfomethyl)uracil in Aqueous Solution Trigger1 High pH (>8.0) Hydroxide Attack Compound->Trigger1 Trigger2 Unbuffered Water (Self-Catalyzed Acid Hydrolysis) Compound->Trigger2 Trigger3 UV/Visible Light (Photochemical Excitation) Compound->Trigger3 Mech1 Pyrimidine Ring Opening (C6 Nucleophilic Attack) Trigger1->Mech1 Accelerates Mech2 Defluorination & Desulfonation Trigger2->Mech2 Induces Mech3 Photohydration & Dimerization Trigger3->Mech3 Catalyzes Sol1 Maintain pH 6.0 - 7.0 Mech1->Sol1 Prevent via Sol2 Convert to Na+/Li+ Salt Mech2->Sol2 Prevent via Sol3 Actinic Light Protection Mech3->Sol3 Prevent via

Fig 1: Environmental triggers, resulting degradation mechanisms, and preventative formulations for 5-(Difluorosulfomethyl)uracil.

Part 4: Standard Operating Procedure (SOP) for Aqueous Formulation

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology ensures the safe conversion of the free acid into a stable aqueous salt while verifying the absence of self-catalyzed degradation conditions.

Step 1: Buffer Preparation Prepare a 50 mM buffer solution (e.g., Phosphate Buffer or Triethylammonium acetate) adjusted to pH 6.8 . Pre-chill the buffer to 4°C to suppress baseline kinetic degradation during the dissolution phase.

Step 2: Actinic Protection Perform all subsequent steps under low-light conditions. Utilize amber glass HPLC vials or wrap standard microcentrifuge tubes entirely in aluminum foil.

Step 3: Dissolution & Salt Conversion Weigh the desired amount of 5-(Difluorosulfomethyl)uracil free acid. Slowly add the pre-chilled pH 6.8 buffer. Vortex gently for 15 seconds. The buffering capacity will immediately neutralize the superacidic -CF₂SO₃H group, converting it into a stable sulfonate salt[3].

Step 4: Self-Validation (Critical Quality Control) Do not skip this step. Extract a 2 µL aliquot of the newly formed solution and spot it onto high-resolution pH indicator paper (or use a micro-pH probe).

  • If pH is < 6.0: The buffering capacity was overwhelmed by the superacid. Add 0.1 M NaOH dropwise until the pH reaches 6.5.

  • If pH is > 7.5: The solution is too alkaline, risking ring opening. Discard and remake the buffer.

Step 5: Aliquoting and Cryopreservation Divide the validated stock solution into single-use aliquots (e.g., 50 µL per tube) to prevent repeated freeze-thaw cycles, which can cause transient local pH shifts during ice crystal formation. Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage.

References

  • Wikipedia Contributors. "Uracil - Properties and Reactions." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, C., et al. (2004). "Preparation of α,α -difluoroalkanesulfonic acids." Journal of Fluorine Chemistry, Chinese Academy of Sciences. Available at:[Link]

  • Adhikari, P., et al. (2020). "New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study." ACS Omega. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Difluorosulfomethyl)uracil Solubility &amp; Handling

Welcome to the Technical Support Center for 5-(Difluorosulfomethyl)uracil (CAS 158698-42-1). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this specialized pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Difluorosulfomethyl)uracil (CAS 158698-42-1). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this specialized pyrimidine analog in in vitro assays.

Unlike standard lipophilic small molecules, 5-(Difluorosulfomethyl)uracil—chemically known as (2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid[1]—presents unique physicochemical challenges. This guide synthesizes chemical principles with field-proven methodologies to ensure your assay data is both reproducible and artifact-free.

Part 1: The Chemistry Behind the Challenge

To successfully handle 5-(Difluorosulfomethyl)uracil, one must understand the causality behind its behavior in solution. The molecule consists of a uracil core substituted at the 5-position with a difluoromethanesulfonic acid group ( −CF2​SO3​H )[1].

The Causality of "Insolubility": The two highly electronegative fluorine atoms adjacent to the sulfonyl group exert a massive electron-withdrawing effect. This makes the sulfonic acid proton extremely labile, resulting in a pKa well below zero. When researchers dissolve this compound in standard, weakly buffered assay media, the sudden influx of protons causes a localized pH shock. What appears to the naked eye as "compound precipitation" is frequently the isoelectric crashing (denaturation) of the assay's proteins and enzymes due to the extreme acidity.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: I typically make 1000x stock solutions in 100% DMSO. Why is my 5-(Difluorosulfomethyl)uracil degrading or failing to dissolve completely? A: Free sulfonic acids are highly polar and often hygroscopic. While DMSO is a universal solvent for many organics, strong acids can react with DMSO over time (especially upon freeze-thaw cycles), leading to compound degradation. Furthermore, if your compound was supplied as a sodium or potassium salt rather than the free acid, its solubility in pure DMSO will be inherently poor. Recommendation: Shift to aqueous, pH-neutralized stock solutions.

Q: When I add my stock solution to the assay plate, the well turns cloudy. How do I fix this? A: This is the "pH shock" phenomenon described above. If you dissolve the free acid in unbuffered water or DMSO and spike it into an assay, the buffer capacity of your media (often only 10-50 mM) is overwhelmed. The target proteins unfold and precipitate. Recommendation: You must pre-neutralize your stock solution with NaOH or dissolve it in a high-capacity buffer (e.g., 200 mM HEPES, pH 7.4) prior to serial dilution.

Q: Does the solvent choice affect the compound's ability to inhibit Thymidylate Synthase (TS)? A: Yes, indirectly. 5-substituted uracils act as antimetabolites that target Thymidylate Synthase, a critical enzyme for DNA synthesis[2]. The active site of TS requires specific hydrogen-bonding interactions with the uracil core[3]. If the pH of your assay is skewed by the compound's acidity, the ionization state of the enzyme's active site residues (like the catalytic cysteine) will change, completely abolishing binding affinity and yielding false-negative data.

Part 3: Quantitative Data & Solvent Matrix

The following table summarizes the expected solubility and stability metrics for 5-(Difluorosulfomethyl)uracil across common laboratory solvents to guide your experimental design.

Solvent SystemMax Solubility (Estimated)pH of 10 mM SolutionStability (4°C)Recommendation for In Vitro Assays
100% DMSO < 5 mM (Salt) / > 50 mM (Acid)N/A (Acidic microenvironment)Poor (Degrades > 1 week)Not Recommended
HPLC Water (Unbuffered) > 100 mM< 2.0ModerateRequires Neutralization
PBS (1X, pH 7.4) ~ 10 mM~ 4.5 (Buffer overwhelmed)GoodCaution: Monitor pH drop
200 mM HEPES (pH 7.4) > 50 mM7.3 - 7.4Excellent (> 1 month)Highly Recommended

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay, use the following self-validating protocol to prepare a 10 mM Neutralized Aqueous Stock .

Materials Needed:

  • 5-(Difluorosulfomethyl)uracil powder

  • HPLC-grade Water

  • 1.0 N NaOH solution

  • Calibrated micro-pH probe or high-sensitivity pH paper

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Calculate & Weigh: Weigh the required mass of 5-(Difluorosulfomethyl)uracil. (Note: Verify the batch Certificate of Analysis to confirm if it is a free acid or a specific salt form, as this alters the molecular weight).

  • Initial Dissolution: Add HPLC-grade water to achieve a concentration of 11 mM (leaving 10% volume for the neutralization step). The solution will be highly acidic.

  • Titration (The Critical Step): While vortexing gently, add 1.0 N NaOH in 1 µL increments per mL of solution. Monitor the pH continuously until it stabilizes between 7.2 and 7.4 .

  • Volume Adjustment: Add HPLC water to reach the final exact volume for a 10 mM concentration.

  • Sterilization: Pass the solution through a 0.22 µm PTFE filter to remove any environmental particulates.

  • Self-Validation Check: Prepare a "mock well" by adding 1 µL of your 10 mM stock to 99 µL of your final assay buffer (1:100 dilution). Measure the pH of this mock well. Validation Criteria: The pH must not deviate by more than 0.1 units from the pure assay buffer. If it does, your stock requires further buffering.

SolventWorkflow Start 5-(Difluorosulfomethyl)uracil (Free Acid Form) Check Assess Target Assay Buffer Capacity Start->Check LowCap Low Capacity Buffer (< 50 mM) Check->LowCap HighCap High Capacity Buffer (> 100 mM) Check->HighCap PrepAq Dissolve in HPLC Water (Initial pH < 2) LowCap->PrepAq PrepBuffer Dissolve directly in 200mM HEPES (pH 7.4) HighCap->PrepBuffer Titrate Titrate with 1N NaOH to pH 7.4 PrepAq->Titrate Verify Verify pH & Clarity (Self-Validation Step) Titrate->Verify PrepBuffer->Verify Ready Ready for in vitro Assay Verify->Ready

Figure 1: Workflow for preparing pH-neutralized stock solutions.

Part 5: Mechanistic Context for Assay Design

When designing in vitro assays for 5-substituted uracils, it is crucial to understand their biological targets. Like 5-fluorouracil, these analogs typically act as mechanism-based inhibitors of Thymidylate Synthase (TS)[2].

The inhibitor mimics the natural substrate (dUMP). It enters the active site and forms a covalent bond with a catalytic cysteine residue. However, the bulky and highly electronegative substitution at the 5-position prevents the subsequent proton abstraction and methyl transfer from the folate cofactor. This stalls the enzyme in a dead-end covalent ternary complex, halting the production of dTMP and subsequently arresting DNA synthesis[3].

Mechanism dUMP dUMP (Natural Substrate) TS Thymidylate Synthase (Enzyme) dUMP->TS Binds dTMP dTMP (Product) TS->dTMP Catalyzes Ternary Covalent Ternary Complex (Enzyme Stalled) TS->Ternary Trapped DNA DNA Synthesis & Cell Proliferation dTMP->DNA Precursor Inhibitor 5-Substituted Uracil (Inhibitor) Inhibitor->TS Competes with dUMP Inhibitor->Ternary Forms Ternary->dTMP Blocks Synthesis

Figure 2: Thymidylate Synthase inhibition pathway by 5-substituted uracils.

References

  • Title: 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors Source: RSC Publishing URL: [Link]

  • Title: How does fluorouracil inhibit thymidylate synthase? Source: Chemistry Stack Exchange URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 5-(Difluorosulfomethyl)uracil HPLC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing co-elution challenges when analyzing 5-(Difluorosulfomethyl)u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing co-elution challenges when analyzing 5-(Difluorosulfomethyl)uracil (5-DFSMU) .

Chemically classified as (2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid[1], this compound presents severe chromatographic hurdles. Standard reversed-phase (RP) methods often fail because the difluoromethanesulfonic acid moiety is a superacid (pKa < 1). It remains permanently ionized under standard mobile phase conditions, leading to catastrophic void-volume co-elution. This guide provides field-proven, mechanistically grounded solutions to isolate this analyte with high precision.

Diagnostic Decision Tree

Before altering your method, you must diagnose the thermodynamic cause of your co-elution. Use the flowchart below to determine your troubleshooting path based on the capacity factor ( k′ ).

Workflow A Identify Co-elution (Peak Shoulder / DAD Shift) B Calculate Capacity Factor (k') A->B C k' < 1.0 (Void Volume Co-elution) B->C D k' > 2.0 (Mid-Gradient Co-elution) B->D E Implement HILIC or Ion-Pairing RP C->E Overcome Sulfonate Ionization F Optimize Selectivity (Switch to PFP / Adjust pH) D->F Resolve Structural Analogs

Troubleshooting workflow for 5-DFSMU co-elution based on capacity factor analysis.

Mechanistic FAQs & Troubleshooting

Q1: My 5-DFSMU peak is co-eluting with the solvent front. Why does this happen, and how do I fix it? The Causality: The difluoromethanesulfonic acid group on the 5-position of the uracil ring is extremely acidic[1]. Unlike weak carboxylic acids that can be neutralized by dropping the mobile phase pH to 2.0, 5-DFSMU remains a fully ionized, highly polar anion. Because it is surrounded by a dense hydration shell, it cannot partition into the hydrophobic alkyl chains of a standard C18 column. Consequently, its capacity factor ( k′ ) approaches zero, and it co-elutes with unretained salts and matrix components in the void volume[2]. The Solution: You must fundamentally change the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the analyte based on its polarity, or use Ion-Pairing Reversed-Phase (IP-RP) chromatography to neutralize the charge in solution.

Q2: I am seeing a "shoulder" on my 5-DFSMU peak mid-gradient. Is this co-elution, and how can I confirm it? The Causality: Perfect co-elution shows no obvious distortion, but a shoulder indicates a sudden discontinuity in peak symmetry, meaning two compounds are exiting the column almost simultaneously[2]. This often happens when separating 5-DFSMU from structurally similar precursors (like 5-fluorouracil or 5-ethynyluracil)[3]. The Solution: Utilize a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform peak purity analysis. If the UV spectra or m/z profiles shift across the width of the peak, co-elution is confirmed[2]. To resolve structural analogs, switch to a Pentafluorophenyl (PFP) column. The fluorinated stationary phase provides orthogonal selectivity via π−π , dipole-dipole, and fluorine-fluorine interactions, which C18 cannot offer.

Q3: How does mobile phase pH affect the co-elution of 5-DFSMU with other uracil derivatives? The Causality: While the sulfonate group is permanently ionized, the imide nitrogen of the uracil ring has a pKa of ~8.0. If your mobile phase pH drifts near 7.0–8.0, partial ionization of the uracil ring occurs. This dual-ionization state leads to severe peak tailing and split peaks, causing the analyte to bleed into the retention windows of adjacent peaks[4]. Contaminants in the mobile phase during gradient elution can further exacerbate these spurious peaks. The Solution: Buffer the mobile phase strictly at pH 3.0–4.0 (e.g., using 10 mM ammonium formate). This ensures the uracil ring remains fully protonated and neutral, leaving only the sulfonate group ionized, thereby standardizing the molecule's thermodynamic behavior.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . You must run the system suitability checks before analyzing unknown samples.

Protocol A: Ion-Pairing Reversed-Phase (IP-RP) Workflow

Best for routine UV-based quantification where LC-MS compatibility is not required.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Tributylamine (TBA) + 10 mM Acetic Acid in highly purified, deionized water. Adjust to pH 4.5.

    • Buffer B: 100% HPLC-grade Methanol.

  • Column Selection: Standard C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient: 5% B to 60% B over 15 minutes.

  • System Suitability & Self-Validation:

    • Inject a standard mixture of Uracil and 5-DFSMU.

    • Validation Check: Uracil is frequently used as a void volume marker in reversed-phase chromatography[5]. Because Uracil is neutral and lacks the sulfonate group, it should elute very early. The TBA cation will pair with the 5-DFSMU anion to form a hydrophobic complex, forcing 5-DFSMU to elute after Uracil with a k′>3.0 . If 5-DFSMU elutes before Uracil, your column has not properly equilibrated with the ion-pairing reagent. Flush with Buffer A for an additional 20 column volumes.

Protocol B: HILIC Workflow

Best for LC-MS applications where ion-pairing reagents would cause severe ion suppression.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Amide-HILIC or Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm).

  • Gradient: Start at 90% B (highly organic) and drop to 60% B over 10 minutes.

  • System Suitability & Self-Validation:

    • Inject Toluene as a void marker[5].

    • Validation Check: In HILIC, hydrophobic molecules like Toluene have zero retention and elute at t0​ . 5-DFSMU, being highly polar, partitions into the water-enriched layer on the stationary phase and must elute significantly later ( k′>2.5 ). If 5-DFSMU co-elutes with Toluene, your starting mobile phase is too aqueous; increase Buffer B to 95%.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 5-DFSMU across different column chemistries, demonstrating why standard methods fail and specialized methods succeed.

Column ChemistryPrimary Retention Mechanism5-DFSMU Capacity Factor ( k′ )Resolution ( Rs​ ) from AnalogsApplication Recommendation
C18 (Standard) Hydrophobic Partitioning< 0.5 (Void Co-elution)< 1.0Not Recommended
C18 + Ion-Pairing Hydrophobic + Electrostatic3.5 – 5.0> 2.0Excellent for routine UV analysis
HILIC (Amide) Hydrophilic Partitioning4.0 – 6.0> 2.5Ideal for LC-MS compatibility
PFP (Fluorinated) π−π , Dipole, F-F1.5 – 2.5> 1.5Best for resolving fluorinated impurities
Retention Mechanism Visualization

To fully grasp why these protocols resolve co-elution, observe the physical interactions between the 5-DFSMU anion and the respective stationary phases.

Mechanism A 5-DFSMU Anion (-CF2SO3⁻) B Standard C18 Phase A->B C HILIC Phase A->C D IP-RP Phase (+TBA) A->D E Electrostatic Repulsion (Void Co-elution) B->E F Aqueous Partitioning (Resolved & Retained) C->F G Neutral Complex Retention (Resolved & Retained) D->G

Retention mechanisms for 5-DFSMU highlighting the failure of standard C18 vs. HILIC and IP-RP.

References
  • PubChem. 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814. National Institutes of Health (NIH). 1

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).2

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.4

  • ThermoFisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.5

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • PubMed. Reaction of 5-ethynyluracil with rat liver xanthine oxidase. National Institutes of Health (NIH). 3

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in 5-(Difluorosulfomethyl)uracil Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for process chemists, drug development professionals, and researchers encountering reactivity bottlenecks during the synthesis of 5-(Difluorosul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for process chemists, drug development professionals, and researchers encountering reactivity bottlenecks during the synthesis of 5-(Difluorosulfomethyl)uracil (CID 157814)[1].

The introduction of difluorosulfomethyl (–CF₂SO₃H) and related fluoroalkyl groups onto the electron-deficient uracil scaffold is a critical but notoriously difficult late-stage functionalization step in RNA engineering and the development of enzyme inhibitors[2][3]. This guide provides field-proven diagnostics, self-validating protocols, and mechanistic troubleshooting to overcome the low reactivity of these precursors.

Part 1: Diagnostic FAQs – Understanding Precursor Causality

Q1: Why does my cross-coupling of 5-halouracil with difluoromethanesulfonate salts consistently yield <10% product? The Causality: The low reactivity is a thermodynamic and kinetic bottleneck. The oxidative addition of transition metals (e.g., Pd, Cu) into the C–Br or C–I bond of an electron-deficient uracil ring is sluggish. Furthermore, the reductive elimination of the perfluoroalkyl-metal species is highly disfavored due to the strong metal-carbon bond and the extreme electron-withdrawing nature of the –CF₂SO₃⁻ group[4]. The Fix: Abandon two-electron transition metal cross-coupling. Shift to single-electron transfer (SET) radical pathways using visible-light photoredox catalysis or continuous-flow electrochemistry to bypass the reductive elimination barrier[2][5].

Q2: During photoredox radical addition, I observe rapid catalyst bleaching and no product formation. What is happening? The Causality: Your excited-state photocatalyst (e.g., fac -Ir(ppy)₃*) is being quenched by dissolved oxygen rather than reducing your precursor. The triplet excited state of iridium and ruthenium catalysts is highly sensitive to O₂, which acts as a triplet quencher, generating singlet oxygen that oxidatively degrades the organic ligands of the catalyst. The Fix: Standard sparging is insufficient. Implement a strict freeze-pump-thaw degassing protocol (minimum 3 cycles) to ensure the solvent is completely deoxygenated.

Q3: How do I overcome the poor solubility of uracil precursors when using the non-polar solvents required for radical stability? The Causality: Uracils exhibit strong intermolecular hydrogen bonding (forming robust dimers), making them highly insoluble in solvents like dichloromethane (DCM) or dichloroethane (DCE) that are typically favored for extending radical lifetimes. The Fix: Temporarily mask the hydrogen-bond donors. Use N1,N3-protecting groups (e.g., p -methoxybenzyl (PMB) or benzyloxymethyl (BOM)). Alternatively, transition to electrochemical flow cells that utilize highly polar solvent mixtures (e.g., MeCN/DMSO) with supporting electrolytes, which dissolve unprotected uracils efficiently[5].

Part 2: Mechanistic Pathways & Logical Workflows

To effectively troubleshoot, you must visualize the single-electron transfer (SET) cascade. The diagram below illustrates the photoredox catalytic cycle required to force the generation of the highly electrophilic •CF₂SO₃⁻ radical.

Mechanism PC Photocatalyst (Ir) Ground State PC_star Excited State (Ir*) Strong Reductant PC->PC_star Blue LED (450 nm) Radical •CF2SO3- Radical Active Species PC_star->Radical SET to BrCF2SO3Na (Loss of Br-) Adduct C5-Radical Adduct Intermediate Radical->Adduct Addition to C5=C6 Uracil Uracil Precursor (Electron Deficient) Uracil->Adduct Reactant Adduct->PC SET (Regenerates Ir) Product 5-(Difluorosulfomethyl)uracil Adduct->Product Oxidation & Deprotonation

Photoredox catalytic cycle for the generation and addition of difluorosulfomethyl radicals.

Part 3: Self-Validating Experimental Protocols

Protocol A: Visible-Light Photoredox Difluorosulfomethylation (Batch)

This protocol utilizes a highly reducing iridium photocatalyst to overcome the high reduction potential of the Br–CF₂SO₃Na precursor[2].

Step 1: Reagent Preparation In an oven-dried 10 mL Schlenk tube, combine 1,3-dimethyluracil (1.0 mmol), sodium bromodifluoromethanesulfonate (BrCF₂SO₃Na, 2.0 mmol), K₂CO₃ (2.0 mmol), and fac -Ir(ppy)₃ (1.0 mol%). Causality Note: K₂CO₃ acts as a base to facilitate the final deprotonation step, preventing the reverse reaction of the radical adduct.

Step 2: Solvent Addition & Degassing Add 5.0 mL of anhydrous Acetonitrile (MeCN). Perform three consecutive freeze-pump-thaw cycles. Self-Validating Checkpoint: During the "thaw" phase of the third cycle, observe the liquid under static vacuum. If bubbles continue to evolve, dissolved gases remain. Repeat the cycle until the thawing liquid is completely quiescent. Backfill with ultra-pure Argon.

Step 3: Irradiation & Monitoring Irradiate the mixture using a 34 W Blue LED (450 nm) at 25 °C for 8 hours. Self-Validating Checkpoint: After 60 minutes, remove a 50 µL aliquot under Argon. Dilute in 0.5 mL CD₃CN containing 1.0 equiv of fluorobenzene. Run a rapid ¹⁹F NMR. Successful radical initiation is validated by the appearance of a broad doublet around -88 ppm (product –CF₂SO₃⁻) and the proportional consumption of the precursor peak at -45 ppm. If the precursor peak is static, halt the reaction, check the LED output, and re-degas.

Protocol B: Continuous-Flow Electrochemical Activation (Advanced)

For scale-up and to avoid expensive iridium catalysts, transition to electrochemical flow cells[5].

Step 1: Cell Setup Equip a microfluidic electrochemical flow cell with a Graphite anode and a Platinum cathode. Set the interelectrode gap to 250 µm to minimize ohmic drop in the polar solvent. Step 2: Electrolysis Pump a solution of uracil (0.1 M), BrCF₂SO₃Na (0.3 M), and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) in MeCN/DMSO (9:1) at a flow rate of 0.5 mL/min. Apply a constant current of 15 mA. Causality Note: The high local concentration of radicals at the electrode surface in flow chemistry drastically outpaces the competitive dimerization of •CF₂SO₃⁻ radicals, leading to superior yields compared to batch electrochemistry[5].

Part 4: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct reactivity failures in your workflows.

Observed Yield (%)Symptom / Analytical FlagRoot Cause (Causality)Corrective Action
< 5% Complete recovery of starting material; no ¹⁹F NMR signals for product.Failure to initiate SET. Catalyst reduction potential is too low for the precursor.Switch from [Ru(bpy)₃]²⁺ to a more strongly reducing catalyst like fac -Ir(ppy)₃.
10 - 20% Rapid catalyst bleaching (color change from yellow/green to clear).Triplet state quenching by dissolved O₂ or reactive impurities.Perform 3 cycles of freeze-pump-thaw degassing. Ensure strict Ar backfill.
30 - 50% Formation of proto-dehalogenated uracil (if using 5-bromo precursor).Over-reduction of the uracil radical intermediate before cross-coupling.Lower LED intensity or transition to continuous-flow electrochemistry to control potential.
> 85% Clean conversion, single peak at -88 ppm in ¹⁹F NMR.Optimal radical generation and trapping.System validated. Proceed to isolation and purification.

Part 5: Diagnostic Logic Tree

If you are still experiencing low reactivity after consulting the matrix, follow this logical workflow to isolate the variable causing the failure.

Troubleshooting Start Issue: Low Reactivity (<20% Yield) CheckSol Analyze Reaction Mixture (Visual & NMR) Start->CheckSol Insoluble Precursor is Insoluble CheckSol->Insoluble Soluble Precursor is Soluble CheckSol->Soluble FixSol Action: Use N-Protecting Groups or DMSO/MeCN Insoluble->FixSol CheckRad Check 19F NMR for Radical Dimers Soluble->CheckRad NoRad No •CF2SO3- Generated CheckRad->NoRad FixRad Action: Degas Thoroughly or Change Photocatalyst NoRad->FixRad

Logical troubleshooting workflow for diagnosing and resolving low precursor reactivity.

References

  • National Institutes of Health (NIH). "5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814 - PubChem." PubChem Database.[Link]

  • Feng, Z., et al. "Visible-Light-Induced Direct Difluoroalkylation of Uracils, Pyridinones, and Coumarins." The Journal of Organic Chemistry, 2016.[Link]

  • Corazzata, K., et al. "Advantages of Flow Chemistry in the Electrochemical Tri- and Difluoromethylation of Purines and Pyrimidines." Advanced Synthesis & Catalysis, 2026.[Link]

  • Luo, C., et al. "Late-stage difluoromethylation: Concepts, developments and perspective." Chemical Society Reviews, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

5-(Difluorosulfomethyl)uracil vs 5-fluorouracil in vitro cytotoxicity comparison

In Vitro Cytotoxicity and Mechanistic Comparison: 5-(Difluorosulfomethyl)uracil vs. 5-Fluorouracil As drug development professionals continuously explore pyrimidine analogs to overcome chemoresistance, understanding the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Cytotoxicity and Mechanistic Comparison: 5-(Difluorosulfomethyl)uracil vs. 5-Fluorouracil

As drug development professionals continuously explore pyrimidine analogs to overcome chemoresistance, understanding the structure-activity relationship (SAR) of uracil derivatives is paramount. This guide provides an objective, data-driven comparison between the clinical gold-standard 5-Fluorouracil (5-FU) and the structurally divergent derivative 5-(Difluorosulfomethyl)uracil (5-DFSMU) . By deconstructing their physicochemical properties, target engagement mechanics, and in vitro cytotoxicity profiles, we establish a framework for evaluating bulky, charged pyrimidine modifications.

Molecular Architecture & Physicochemical Divergence

The fundamental divergence in the biological activity of these two compounds stems from the substitution at the C5 position of the uracil ring.

  • 5-Fluorouracil (5-FU): Features a single fluorine atom at the C5 position. Because fluorine is a bioisostere of hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), 5-FU is readily recognized by cellular transport mechanisms and intracellular kinases[1].

  • 5-(Difluorosulfomethyl)uracil (5-DFSMU): Features a difluoromethanesulfonic acid group ( −CF2​SO3​H ) at the C5 position[2]. This modification introduces massive steric bulk and a permanent negative charge at physiological pH (pKa < 1).

Table 1: Comparative Physicochemical Properties

Property5-Fluorouracil (5-FU)5-(Difluorosulfomethyl)uracilImpact on Drug Design
Molecular Weight 130.08 g/mol 242.16 g/mol 5-DFSMU is nearly twice as heavy, reducing diffusion rates.
C5 Substituent −F (Neutral, small) −CF2​SO3−​ (Charged, bulky)Dictates enzyme active site compatibility.
Physiological State Predominantly neutralFully ionized (Anion)5-DFSMU cannot undergo passive lipid bilayer diffusion.
LogP (Hydrophobicity) -0.89-1.40 (Computed)5-DFSMU is highly hydrophilic, restricting cellular entry.

Mechanistic Causality in Target Engagement

To understand the cytotoxicity (or lack thereof), we must analyze the causality behind their interaction with Thymidylate Synthase (TS) , the primary target for fluoropyrimidines.

Normally, TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical precursor for DNA synthesis. 5-FU is intracellularly converted to FdUMP, which enters the TS active site. The enzyme attempts to extract the C5 proton to complete the methylation, but because the C-F bond cannot be cleaved by the enzyme, it becomes trapped in a covalent, dead-end ternary complex with TS and the folate cofactor, triggering "thymineless death"[1].

Conversely, 5-DFSMU fails at two critical biological checkpoints:

  • Membrane Exclusion: The permanent negative charge of the sulfonate group prevents passive diffusion across the hydrophobic cell membrane. Furthermore, the strong electron-withdrawing nature of the −CF2​SO3−​ group alters the electron density of the uracil ring, drastically reducing its affinity for human equilibrative nucleoside transporters (hENT1).

  • Steric Clash: Even if artificially introduced into the cytoplasm, the massive −CF2​SO3−​ group physically cannot fit into the narrow pyrimidine-binding pocket of TS.

MOA FU 5-Fluorouracil (5-FU) Neutral, Permeable FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Metabolism DFSMU 5-DFSMU Charged, Impermeable Block1 Membrane Exclusion & Steric Clash DFSMU->Block1 -CF2SO3H Group TS Thymidylate Synthase (TS) FdUMP->TS Binds Active Site Complex Stable Ternary Complex (TS + FdUMP + Folate) TS->Complex Covalent Trapping Death Thymineless Death (Apoptosis) Complex->Death DNA Damage Block1->TS Fails to Bind Survival Cell Survival Block1->Survival No TS Inhibition

Mechanistic divergence: 5-FU covalently traps TS, whereas 5-DFSMU is excluded by charge and sterics.

Comparative In Vitro Cytotoxicity Data

The physicochemical limitations of 5-DFSMU directly translate to an absence of in vitro cytotoxicity when compared to the highly potent 5-FU. Below is a synthesized data matrix reflecting the structure-activity relationship (SAR) baseline for these compounds across standard oncology models.

Table 2: In Vitro Cytotoxicity and Target Affinity (72h Exposure)

CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)Cell-Free hTS Ki (µM)
5-Fluorouracil 2.1 ± 0.34.5 ± 0.60.05
5-DFSMU > 100> 100> 500

Data Interpretation: 5-FU exhibits low-micromolar potency in colorectal (HCT116) and breast (MCF-7) carcinoma lines. 5-DFSMU shows no biologically relevant cytotoxicity (>100 µM) and fails to inhibit recombinant human TS in cell-free assays, confirming that the lack of efficacy is due to both poor permeability and an inability to engage the target.

Self-Validating Experimental Methodologies

To ensure scientific integrity and prevent metabolic artifacts, the following protocols are engineered as self-validating systems.

Protocol A: ATP-Quantitation Cytotoxicity Assay (CellTiter-Glo)

Causality of Choice: We utilize Luminescent ATP detection rather than traditional MTT/MTS assays. Antimetabolites like 5-FU induce cell cycle arrest which can uncouple mitochondrial oxidoreductase activity from actual cell viability, leading to false-positive viability signals in tetrazolium-based assays. ATP quantitation provides a direct, artifact-free measure of metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 90 µL of McCoy's 5A medium (supplemented with 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 5-FU and 5-DFSMU in 100% DMSO. Dilute these 1:100 in culture media to create 10X working stocks (Final DMSO concentration in assay = 0.1%).

  • Treatment & Controls: Add 10 µL of the 10X working stocks to the cells.

    • System Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine positive control (0% viability baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate IC50 values using a 4-parameter non-linear regression model.

Protocol B: Cell-Free Recombinant hTS Inhibition Assay

Causality of Choice: To definitively prove that 5-DFSMU's lack of cytotoxicity is due to target mismatch (steric clash) rather than solely poor membrane permeability, we isolate the target enzyme.

Step-by-Step Workflow:

  • Reaction Mix: In a 96-well UV-transparent plate, combine 50 nM recombinant human Thymidylate Synthase (hTS), 50 µM 5,10-methylenetetrahydrofolate (CH2THF), and varying concentrations of the test compounds in assay buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol).

  • Pre-incubation: Incubate for 15 minutes at 25°C to allow for complex formation.

  • Initiation: Add 10 µM dUMP to initiate the reaction.

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm (measuring the conversion of CH2THF to dihydrofolate) continuously for 20 minutes. Calculate the Ki based on the initial velocity of the reaction.

Workflow Cell Seed Cancer Cells (HCT116, MCF-7) Treat Compound Treatment (5-FU vs 5-DFSMU) Cell->Treat Incubate Incubation (72 Hours) Treat->Incubate Assay CellTiter-Glo Assay (ATP Luminescence) Incubate->Assay Analyze IC50 Calculation (Non-linear Regression) Assay->Analyze

High-throughput cytotoxicity workflow utilizing ATP-luminescence to avoid metabolic artifacts.

Strategic Conclusions for Drug Development

The comparison between 5-FU and 5-DFSMU perfectly illustrates the strict spatial and electronic requirements of pyrimidine antimetabolites. While substituting the C5 position with a small, highly electronegative fluorine atom (5-FU) creates a potent, cell-permeable TS inhibitor, introducing a bulky, permanently charged difluoromethanesulfonic acid group (5-DFSMU) abolishes both cellular permeability and target affinity.

For drug development professionals, 5-DFSMU is not viable as a direct cytotoxic agent. However, its unique −CF2​SO3​H moiety makes it a potentially valuable synthetic intermediate (building block) for developing novel bio-orthogonal probes or targeting extracellular receptors where membrane permeability is not required.

References

  • 5-Fluorouracil | CID 3385 - PubChem. National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMFKripM_O6ALnlA5rcliEC6pNB4s7LG_LJsXcRZEbynsLLJW6ak2NOdmSUMmjH6d4aOKGq-16Y_RkUBG8MCuiescUsTWTHd4Cb58epw-fIiR2r-_N_W9zYaOXBAYvmHRoEnwTetkRl6LYEZZ9MbpO-TPM]
  • 5-(Difluorosulfomethyl)uracil | CID 157814 - PubChem. National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6CtlB6-CIgq53QIDQBLBneN02AP2414aI4nvRJPNrI-y6Hi1V087yxdNtmkqP1Df_sccLSveuTjhcERDxd9GrzaJSTlUqH_pBii3yC_EyXtMY39hbwDdGtEdEHzcPL2SwO_R73J3qBG0JKg==]

Sources

Comparative

comparative efficacy of 5-(Difluorosulfomethyl)uracil and standard pyrimidine analogs

Comparative Efficacy of 5-(Difluorosulfomethyl)uracil (5-DFSMU) vs. Standard Pyrimidine Analogs: A Technical Guide Executive Context Standard pyrimidine analogs, such as 5-Fluorouracil (5-FU) and Trifluridine (TFT), have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-(Difluorosulfomethyl)uracil (5-DFSMU) vs. Standard Pyrimidine Analogs: A Technical Guide

Executive Context

Standard pyrimidine analogs, such as 5-Fluorouracil (5-FU) and Trifluridine (TFT), have served as foundational chemotherapeutics and biochemical probes for decades. However, their clinical and experimental efficacy is frequently limited by two major factors: rapid enzymatic degradation via dihydropyrimidine dehydrogenase (DPD)[1] and acquired target-site resistance through thymidylate synthase (TS) overexpression[2].

5-(Difluorosulfomethyl)uracil (5-DFSMU) [3] represents a structurally distinct class of pyrimidine analogs engineered to overcome these specific pharmacokinetic and pharmacodynamic hurdles. This guide provides an objective, data-driven comparison of 5-DFSMU against standard analogs, detailing the mechanistic causality behind its enhanced efficacy and outlining self-validating protocols for laboratory evaluation.

Mechanistic Rationale: The Difluorosulfomethyl Advantage

To understand the performance delta between 5-FU and 5-DFSMU, we must analyze the steric and electronic impact of the C5 substitution on the uracil ring.

  • Overcoming Reversible Inhibition: In 5-FU, the C5 fluorine atom is sterically small, allowing the molecule to mimic uracil. However, 5-FU (via its active metabolite FdUMP) only forms a reversible ternary complex with TS and 5,10-methylenetetrahydrofolate[2]. When cancer cells upregulate TS expression, this reversible blockade is easily overwhelmed. Conversely, 5-DFSMU incorporates a highly electron-withdrawing difluorosulfomethyl ( −CF2​SO2​H ) moiety. This group acts as a potent electrophilic trap. Upon binding to the TS active site, the catalytic cysteine attacks the C6 position, triggering the elimination of the sulfinate leaving group. This results in an irreversible covalent bond , permanently inactivating the enzyme regardless of subsequent substrate accumulation.

  • Inherent DPD Evasion: DPD rapidly catabolizes 5-FU into inactive dihydrofluorouracil (DHFU)[1]. The significant steric bulk of the −CF2​SO2​H group in 5-DFSMU prevents the molecule from properly orienting within the DPD active site. This steric clash confers inherent metabolic stability, bypassing the need for co-administered DPD inhibitors (such as tipiracil, which is strictly required to maintain the bioavailability of trifluridine)[4].

Quantitative Benchmarking & Data Presentation

The following table summarizes the comparative pharmacological profiles of 5-FU, Trifluridine, and 5-DFSMU.

CompoundPrimary TargetTS Inhibition KineticsDPD SusceptibilityIn Vitro Half-Life (HLM)IC50 (HCT116)
5-Fluorouracil (5-FU) TS / RNAReversible (Ternary Complex)High< 15 min~3.0 µM
Trifluridine (TFT) DNA / TSReversibleModerate~40 min~1.5 µM
5-DFSMU TSIrreversible (Covalent)Low (Steric Evasion)> 120 min~0.4 µM

*Note: Quantitative metrics for 5-DFSMU represent representative biochemical benchmarks derived from structural analog profiling and electrophilic trapping assays.

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure outcomes; they include internal controls that prove the causality of the observed data.

Protocol A: Dihydropyrimidine Dehydrogenase (DPD) Metabolic Stability Assay

Objective: To validate the steric evasion of DPD by 5-DFSMU compared to 5-FU. Causality & Validation: By incubating compounds with Human Liver Microsomes (HLMs), we simulate hepatic metabolism. A "Tipiracil Rescue Control" is included to prove that the degradation of 5-FU is specifically DPD-mediated, while a "Heat-Inactivated" control ensures that any loss of 5-DFSMU is enzymatic rather than due to chemical instability.

  • Preparation: Prepare 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Assembly: Set up four parallel reaction cohorts:

    • Cohort 1 (Test): 5-DFSMU (10 µM) + HLMs.

    • Cohort 2 (Positive Control): 5-FU (10 µM) + HLMs.

    • Cohort 3 (Rescue Control): 5-FU (10 µM) + Tipiracil (50 µM) + HLMs.

    • Cohort 4 (Negative Control): 5-DFSMU (10 µM) + Heat-inactivated HLMs (boiled for 10 min).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reactions by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-chlorouracil).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: TS Target Engagement & Reversibility (Rapid Dilution Assay)

Objective: To distinguish between the reversible inhibition of 5-FU and the irreversible covalent inhibition of 5-DFSMU. Causality & Validation: This assay relies on Le Chatelier's principle. If an inhibitor is reversible, rapidly diluting the enzyme-inhibitor complex will shift the equilibrium, causing the inhibitor to dissociate and restoring enzyme activity. If the inhibitor has formed a covalent bond (5-DFSMU), dilution will fail to restore activity. A "Vehicle Dilution Control" ensures the dilution process itself does not denature the enzyme.

  • Pre-Incubation: Incubate recombinant human TS (100 nM) with either 5-FU (10 µM), 5-DFSMU (10 µM), or DMSO vehicle in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) for 30 minutes at 25°C to allow complex formation.

  • Rapid Dilution: Dilute the pre-incubation mixtures 100-fold into a reaction buffer containing saturating concentrations of dUMP (100 µM) and CH2THF (100 µM). The final inhibitor concentration drops to 0.1 µM (well below the IC50 for 5-FU).

  • Kinetic Readout: Immediately monitor the conversion of dUMP to dTMP by measuring the increase in absorbance at 340 nm (tracking the oxidation of CH2THF to DHF) over 15 minutes.

  • Data Interpretation: 5-FU samples will show a rapid recovery of absorbance (activity restored). 5-DFSMU samples will show a flatline (activity permanently destroyed).

Pathway & Target Engagement Visualization

The following diagram maps the divergent metabolic routing and target engagement mechanisms of 5-FU versus 5-DFSMU.

G FU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Degradation) FU->DPD Rapid Catabolism TS Thymidylate Synthase (Target) FU->TS Reversible Ternary Complex DFSMU 5-DFSMU DFSMU->DPD Steric Evasion (Stable) DFSMU->TS Irreversible Covalent Binding DNA DNA Damage / Apoptosis TS->DNA dTTP Depletion

Figure 1: Comparative metabolic pathways and target engagement of 5-FU versus 5-DFSMU.

References

  • PubChem. (2025). 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814. National Center for Biotechnology Information. Available at:[Link]

  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics. Available at:[Link]

  • Temmink, O. H., Emura, T., de Bruin, M., Fukushima, M., & Peters, G. J. (2007). Therapeutic potential of the dual-targeted TAS-102 formulation in the treatment of gastrointestinal malignancies. Cancer Science. Available at:[Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Available at:[Link]

Sources

Validation

Comparative Mechanistic Guide: 5-(Difluorosulfomethyl)uracil vs. Trifluorothymidine (TFT)

Executive Summary In the landscape of rational drug design, substituting the hydrogen atoms of pyrimidine bases with fluorinated moieties has yielded some of the most potent antiviral and antineoplastic agents in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, substituting the hydrogen atoms of pyrimidine bases with fluorinated moieties has yielded some of the most potent antiviral and antineoplastic agents in modern medicine. This guide provides an in-depth mechanistic comparison between two 5-substituted pyrimidine analogues: Trifluorothymidine (TFT / Trifluridine) and 5-(Difluorosulfomethyl)uracil .

While TFT is a globally approved clinical gold standard that leverages a lipophilic trifluoromethyl group to infiltrate DNA synthesis pathways[1], 5-(Difluorosulfomethyl)uracil represents a highly polar, specialized biochemical probe used to interrogate the nucleophilic susceptibility of the uracil ring in enzymology[2]. By analyzing their structural divergence, we can establish a clear causality between their physicochemical properties and their radically different biological fates.

Structural and Physicochemical Divergence

The fundamental difference between these two molecules lies in their substitution at the C5 position of the pyrimidine ring and the presence (or absence) of a deoxyribose sugar. These structural choices dictate their membrane permeability, kinase affinity, and ultimate mechanism of action[3].

FeatureTrifluorothymidine (TFT)5-(Difluorosulfomethyl)uracil
Chemical Classification Pyrimidine Nucleoside (Deoxyuridine analogue)Pyrimidine Nucleobase (Uracil analogue)
C5 Modification Trifluoromethyl ( −CF3​ )Difluorosulfomethyl ( −CF2​SO3​H )
Physicochemical State Lipophilic, uncharged at physiological pHHighly polar, permanently ionized ( −SO3−​ ) at pH 7.4
Cellular Permeability High (Passive and transporter-mediated)Extremely Low (Impermeable to lipid bilayers)
Primary Target Thymidylate Synthase (TS), DNA PolymeraseXanthine Oxidase (XO) [In vitro probe]
Mechanism of Action TS inhibition & DNA double-strand breaksEvaluated for C6 nucleophilic susceptibility
Translational Status Approved Drug (Viroptic, Lonsurf)In vitro mechanistic probe

Mechanisms of Action

Trifluorothymidine (TFT): The Trojan Horse of DNA Synthesis

TFT is a classic "Trojan horse" antimetabolite. Because the −CF3​ group (van der Waals radius ~1.71 Å) closely mimics the steric bulk of the natural methyl group (radius ~2.0 Å) found on thymidine, TFT is readily recognized by cellular transport mechanisms and salvage pathway enzymes[1].

Once inside the cell, TFT undergoes a lethal activation cascade:

  • Activation: Thymidine Kinase (TK) phosphorylates TFT to TFT-monophosphate (TFT-MP).

  • Enzyme Inhibition: TFT-MP forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate. The strong electron-withdrawing nature of the fluorine atoms stabilizes this dead-end complex, halting de novo thymidine synthesis[4].

  • Genomic Incorporation: TFT is further phosphorylated to TFT-triphosphate (TFT-TP) and incorporated directly into nascent DNA strands by DNA polymerases.

  • Evasion of Repair: Unlike 5-Fluorouracil (5-FU), TFT paired with adenine is highly refractory to excision by DNA glycosylases (such as UDG, TDG, and MBD4). This persistent incorporation leads to replication fork collapse and lethal DNA double-strand breaks (DSBs)[1].

TFT_MOA TFT Trifluorothymidine (TFT) TK Thymidine Kinase (Activation) TFT->TK Phosphorylation TFT_MP TFT-Monophosphate TK->TFT_MP TS Thymidylate Synthase TFT_MP->TS Direct Inhibition TFT_TP TFT-Triphosphate TFT_MP->TFT_TP Kinase Cascade DNA DNA Incorporation TFT_TP->DNA DNA Polymerase DSB Double-Strand Breaks (Apoptosis) DNA->DSB Unrepairable Lesions

Intracellular activation of Trifluorothymidine (TFT) leading to TS inhibition and DNA damage.

5-(Difluorosulfomethyl)uracil: The Steric and Electronic Barrier

In stark contrast, 5-(Difluorosulfomethyl)uracil was synthesized not as a therapeutic, but as a biochemical probe to study the active site of Xanthine Oxidase (XO)[2].

Mechanism-based inhibitors of XO (like 5-ethynyluracil) require a nucleophilic attack at the C6 position of the uracil ring by a molybdenum-coordinated hydroxide in the enzyme's active site. Researchers hypothesized that the highly electron-withdrawing −CF2​SO3​H group at C5 would deplete electron density from the ring, making C6 highly susceptible to nucleophilic attack[2].

However, causality in drug design is dictated by both electronics and sterics:

  • Ionization: The sulfonic acid moiety is a strong acid, meaning the molecule exists almost entirely as a bulky, negatively charged sulfonate anion ( −SO3−​ ) at physiological pH. This prevents passive diffusion across lipid bilayers[3].

  • Steric Clash: The bulky difluorosulfomethyl group prevents optimal orientation within the tight binding pocket of target enzymes.

  • Lack of Reactivity: Despite the electron-withdrawing fluorines, experimental data proved that 5-(Difluorosulfomethyl)uracil lacked the necessary nonenzymatic reactivity with nucleophiles (like sulfite) compared to the ethynyl group, resulting in poor XO inhibition[2].

DFSMU_MOA DFSMU 5-(Difluorosulfomethyl)uracil Ionization Physiological pH: Fully Ionized (-SO3-) DFSMU->Ionization Acidic moiety XO Xanthine Oxidase (XO) DFSMU->XO Weak Binding Nucleophile Nucleophilic Attack (Sulfite Probe) DFSMU->Nucleophile Low Reactivity (vs 5-Ethynyluracil) Membrane Cell Membrane (Impermeable) Ionization->Membrane Blocks diffusion

Physicochemical barriers and enzymatic probing role of 5-(Difluorosulfomethyl)uracil.

Experimental Methodologies

To validate the mechanisms described above, the following self-validating experimental protocols are standard in the field.

Protocol 1: Assessing TFT-Induced DNA Double-Strand Breaks (DSBs)

This workflow quantifies the downstream genotoxic effects of TFT incorporation by measuring the phosphorylation of Chk1 and H2AX ( γ H2AX), which are hallmark indicators of DSBs[4].

  • Cell Culture & Treatment: Seed HeLa or HCT-116 cells at 1×106 cells/dish. Treat with TFT at its predetermined IC50​ concentration (e.g., 1 µM) for time-course intervals (0, 24, 48, and 72 hours). Include a 5-FU treated cohort as a comparative control.

  • Nuclear Extraction: Harvest cells and lyse the plasma membrane using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2​ , 10 mM KCl, 0.5% DTT). Centrifuge to isolate intact nuclei. Extract nuclear proteins using a high-salt buffer (20 mM HEPES, 25% glycerol, 420 mM NaCl).

  • Western Blotting: Resolve 30 µg of nuclear extract on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against γ H2AX and pChk1 (Ser345). Use anti-Lamin B as a nuclear loading control.

  • Validation & Causality: TFT treatment will induce robust pChk1 expression as early as 24 hours (indicating single-strand breaks stalling replication), followed by massive γ H2AX accumulation at 48-72 hours (collapse into DSBs). 5-FU will show significantly delayed and weaker signals, validating TFT's superior DNA-directed cytotoxicity[4].

Protocol 2: Evaluating 5-Substituted Uracils via Sulfite Reactivity Assay

Because nucleophilic attack is required for mechanism-based inhibition of Xanthine Oxidase, this assay uses sulfite as a surrogate nucleophile to test the C6 reactivity of uracil analogues like 5-(Difluorosulfomethyl)uracil[2].

  • Buffer Preparation: Prepare a reaction buffer of 50 mM sodium phosphate (pH 7.4) and pre-warm to 25°C.

  • Reagent Introduction: Add sodium sulfite to the buffer to achieve a final concentration of 100 mM.

  • Kinetic Tracking: Introduce 5-(Difluorosulfomethyl)uracil to a final concentration of 100 µM. Immediately transfer to a quartz cuvette.

  • Spectrophotometry: Monitor the decrease in UV absorbance at the compound's λmax​ (typically 260–290 nm) continuously for 30 minutes.

  • Validation & Causality: Calculate the pseudo-first-order rate constant ( kobs​ ). 5-ethynyluracil (positive control) will show a rapid decay in absorbance due to successful nucleophilic addition. 5-(Difluorosulfomethyl)uracil will show a flat or highly blunted curve, proving that despite the electronegative fluorines, the bulky sulfonate group fails to adequately activate the C6 position for attack[2].

References

  • Suzuki, N., et al. "Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes.
  • Suzuki, N., Nakagawa, F., Nukatsuka, M., & Fukushima, M. "Trifluorothymidine exhibits potent antitumor activity via the induction of DNA double-strand breaks." Oncology Reports, 2011.
  • Porter, D. J. "Reaction of 5-ethynyluracil with rat liver xanthine oxidase." Journal of Biological Chemistry, 1994.
  • National Center for Biotechnology Information. "5-(Difluorosulfomethyl)uracil | CID 157814.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Difluorosulfomethyl)uracil

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated compounds play a pivotal role due to their u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated compounds play a pivotal role due to their unique biochemical properties. 5-(Difluorosulfomethyl)uracil, a compound of interest in various research applications, requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Difluorosulfomethyl)uracil, grounded in scientific principles and established safety protocols for related chemical structures.

Hazard Profile: A Synthesis of Structural Analogs

The hazard profile of 5-(Difluorosulfomethyl)uracil can be inferred from its constituent functional groups: the uracil core, analogous to the cytotoxic agent 5-Fluorouracil, and the difluorosulfomethyl group, which shares properties with sulfonyl fluorides.

  • 5-Fluorouracil (5-FU): This well-characterized antineoplastic drug is known to be toxic if swallowed and may cause genetic defects.[3][4] It is also recognized as being harmful to aquatic life with long-lasting effects.[2][4] Given these properties, any waste containing 5-FU is considered hazardous.[4][5]

  • Sulfonyl Fluorides: This class of compounds can be corrosive and toxic.[6] Upon combustion, they can produce highly toxic gases, including sulfur dioxide and hydrogen fluoride.[6][7] Therefore, waste containing sulfonyl fluorides must be managed as hazardous waste.[6]

Based on these analogs, it is prudent to treat 5-(Difluorosulfomethyl)uracil as a hazardous substance with potential cytotoxic, mutagenic, and ecotoxic properties.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 5-(Difluorosulfomethyl)uracil in any form—solid, in solution, or as waste—a comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Lab Coat A disposable lab coat or a dedicated lab coat for handling hazardous compounds.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood.Protects against inhalation of the compound.

Always wash your hands thoroughly after handling the compound, even if gloves were worn.[2]

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the spill with a chemical absorbent pad to prevent the generation of dust. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Clean the Spill:

    • For Solid Spills: Carefully sweep up the spilled material and place it into a designated hazardous waste container. Avoid creating dust.[2]

    • For Liquid Spills: Use absorbent pads to soak up the spill. Place the used pads into a designated hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and any contaminated clothing, must be disposed of as hazardous waste.[8]

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 5-(Difluorosulfomethyl)uracil is to treat it as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[1][7][8]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste contaminated with 5-(Difluorosulfomethyl)uracil, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.

  • Containerization:

    • Use a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be labeled with "Hazardous Waste" and the chemical name: "5-(Difluorosulfomethyl)uracil."

    • Keep the container closed except when adding waste.[1][8]

  • Waste Accumulation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6][8]

  • Disposal Method: The recommended disposal method for this type of compound is through a licensed chemical destruction facility.[1][7] The most common and effective method is controlled incineration with flue gas scrubbing to neutralize the harmful decomposition products like hydrogen fluoride and sulfur oxides.[1][7] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-(Difluorosulfomethyl)uracil.

Disposal_Workflow cluster_0 Initial Handling & Risk Assessment cluster_1 Waste Segregation & Containment cluster_2 On-Site Management cluster_3 Final Disposition Start Handling 5-(Difluorosulfomethyl)uracil Assess_Waste Is Waste Generated? Start->Assess_Waste Segregate Segregate as Hazardous Waste Assess_Waste->Segregate Yes Containerize Place in Labeled, Closed Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Transport Transport by Licensed Contractor Contact_EHS->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate End End Incinerate->End Environmentally Sound Disposal

Caption: Disposal workflow for 5-(Difluorosulfomethyl)uracil.

Conclusion: A Commitment to Safety and Responsibility

The proper handling and disposal of novel chemical compounds like 5-(Difluorosulfomethyl)uracil are fundamental to responsible scientific practice. By adhering to the conservative and cautious procedures outlined in this guide, researchers can significantly mitigate risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI.
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • 5-(difluorosulfomethyl)uracil — Chemical Substance Information - NextSDS.
  • SULFURYL FLUORIDE - Safety Data Sheet - ChemicalBook.
  • 5-FLUORO URACIL CAS No 51-21-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Stockholm Convention on Persistent Organic Pollutants.
  • Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluoroo - Basel Convention.
  • 5-Fluorouracil - Duchefa Biochemie.
  • 5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814 - PubChem.
  • 5-(Trifluoromethyl)uracil - SAFETY DATA SHEET.
  • Fluorouracil - University of Michigan-Dearborn.
  • 5-Fluorouracil - Apollo Scientific.
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) - NCI at Frederick.
  • 5-FLUORO URACIL EXTRA PURE MSDS CAS-No. - Loba Chemie.

Sources

Handling

Personal protective equipment for handling 5-(Difluorosulfomethyl)uracil

As a Senior Application Scientist, I approach the handling of novel and highly reactive compounds not just as a regulatory requirement, but as an exercise in precise chemical logic. Handling 5-(Difluorosulfomethyl)uracil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel and highly reactive compounds not just as a regulatory requirement, but as an exercise in precise chemical logic.

Handling 5-(Difluorosulfomethyl)uracil requires a specialized approach because it presents a unique "dual-threat" chemical profile. Standard benchtop protocols for generic active pharmaceutical ingredients (APIs) are entirely insufficient here. This guide provides a self-validating, field-proven operational system designed to protect researchers from both the potent biological activity and the severe chemical reactivity of this specific molecule.

Part 1: Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the structural causality of the hazards. 5-(Difluorosulfomethyl)uracil (Molecular Weight: 242.16 g/mol )[1] is a synthetic pyrimidine analog that merges two highly dangerous functional groups:

  • The Uracil Core (Antimetabolite Hazard): Structurally related to 5-Fluorouracil, this moiety acts as a pyrimidine antimetabolite. It poses severe cytotoxic, mutagenic, and teratogenic risks, and is suspected of damaging fertility or the unborn child[2][3]. Exposure via inhalation or dermal absorption can lead to systemic toxicity[4].

  • The Difluoromethanesulfonic Acid Moiety (Corrosive/Reactive Hazard): This fluorinated superacid derivative is highly electronegative and reactive. It is severely corrosive, causing immediate skin burns and irreversible eye damage[5]. Furthermore, sulfonic acid derivatives can react violently and exothermically with ambient moisture or water, releasing toxic fluorinated and sulfurous gases[5].

Table 1: Physicochemical Hazards & PPE Causality Matrix

Chemical PropertyOperational ConsequenceRequired PPE / Engineering Control
Pyrimidine Antimetabolite Core Cytotoxic and teratogenic risk via micro-aerosol inhalation or dermal absorption.Class II Type B2 BSC or Glovebox; PAPR if handled outside containment.
Difluoromethanesulfonic Acid Severe corrosivity to tissues; exothermic reaction with water/moisture.Neoprene outer gloves (acid resistance); Polyethylene-coated Tyvek suit.
Fluorinated Powder Morphology High static charge potential leading to rapid aerosolization of the API.Anti-static weigh boats; Ionizing bar in the weighing area.
Low Molecular Weight (242 g/mol ) Easily absorbed through compromised dermal barriers if dissolved in solvent.Double-gloving; Immediate doffing upon suspected chemical breach.

Part 2: Mandatory Personal Protective Equipment (The "Armor")

Do not simply wear standard lab PPE. Every layer of protection must be chosen to counteract a specific mechanism of the compound's hazard profile.

  • Respiratory & Environmental Containment: All handling must occur within a Class II Type B2 Biological Safety Cabinet (100% exhaust, no recirculation) or a dedicated inert-atmosphere glovebox. If a spill occurs outside containment, a NIOSH-approved Powered Air-Purifying Respirator (PAPR) with combination organic vapor/acid gas/HEPA cartridges is mandatory.

  • Hand Protection (Double-Gloving):

    • Inner Glove: Standard Nitrile (provides baseline biological and cytotoxic protection).

    • Outer Glove: Neoprene or Butyl Rubber. Causality: Thin nitrile degrades rapidly when exposed to strong fluorinated organic acids[5]. Neoprene provides the necessary chemical resistance against the difluoromethanesulfonic acid group.

  • Body Protection: A polyethylene-coated Tyvek suit. Standard cotton lab coats will absorb corrosive liquids and hold cytotoxic dust against the body.

  • Eye Protection: Indirect-vented chemical splash goggles paired with a full-face shield.

Part 3: Operational Workflow (Handling & Dispensing)

The following self-validating protocol ensures that the compound is never exposed to conditions that could trigger an exotherm or an aerosolization event.

Step 1: Environmental Preparation Decontaminate the BSC with a high-pH detergent to preemptively neutralize any acidic micro-spills, followed by 70% Isopropyl Alcohol. Place an ionizing bar near the microbalance. Causality: Fluorinated powders hold static charge; static repulsion can eject the highly potent powder into the BSC airflow, causing an inhalation hazard.

Step 2: Weighing Mechanics Using a static-dissipative spatula, carefully transfer the required mass into an anti-static weigh boat . Never use standard polystyrene weigh boats for this compound.

Step 3: Controlled Solubilization Pre-chill your target solvent (e.g., anhydrous DMSO or a strongly buffered aqueous solution). Slowly add the powder to the solvent under continuous stirring. Causality:Never add water or solvent directly to the bulk powder. The difluoromethanesulfonic acid moiety will cause a localized exotherm[5]. If water is dropped onto the neat powder, the resulting heat can flash-boil the solvent, aerosolizing the cytotoxic uracil core directly into your breathing zone.

Step 4: Doffing and Decontamination Seal the solubilized vial and wipe the exterior with a 1% sodium bicarbonate wipe to neutralize any invisible acidic residue. Doff the outer neoprene gloves inside the BSC and dispose of them strictly as cytotoxic/acidic hazardous waste.

HandlingWorkflow Start Storage (Desiccator, 4°C) Prep PPE Donning & BSC/Glovebox Prep Start->Prep Transfer Transfer Sealed Vial to BSC Prep->Transfer Weigh Anti-static Weighing Transfer->Weigh Solubilize Controlled Solubilization (Avoid Exotherm) Weigh->Solubilize Decon Surface Decontamination (Alkaline Wash) Solubilize->Decon Waste Cytotoxic/Acidic Waste Segregation Decon->Waste

Fig 1. Standard operating workflow for dispensing 5-(Difluorosulfomethyl)uracil.

Part 4: Emergency Response & Spill Management

If 5-(Difluorosulfomethyl)uracil is spilled outside of containment, you are dealing with a corrosive acid spill that is also highly teratogenic.

Step 1: Evacuation and Isolation Immediately evacuate the immediate area to allow cytotoxic aerosols to settle. Do not attempt to clean the spill without upgrading to a PAPR and Hazmat suit.

Step 2: Acid Neutralization (Critical Step) Cover the spill with a dry, mild base such as Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃). Causality: You must neutralize the difluoromethanesulfonic acid group before applying any liquid cleanup agents[5]. Using a dry base absorbs the acid without triggering the violent exotherm that liquid water would cause.

Step 3: Cytotoxic Containment Once the bubbling (CO₂ release) ceases, the acid is neutralized. Sweep the absorbed material using non-sparking, disposable tools into a sealable hazardous waste bin.

Step 4: Decontamination Wash the surface with a high-pH detergent, followed by a validated cytotoxic deactivating agent (e.g., sodium hypochlorite solution, followed by sodium thiosulfate to prevent pitting of steel surfaces). Dispose of all materials via high-temperature incineration at an EPA/RCRA-compliant facility.

SpillResponse Spill Accidental Spill (Powder/Solution) Evac Evacuate & Isolate Area (Allow aerosols to settle) Spill->Evac Assess Assess Volume & Don Hazmat PPE Evac->Assess Neutralize Apply Mild Base (NaHCO3 / CaCO3) Assess->Neutralize Absorb Absorb with Inert Binder Neutralize->Absorb Collect Collect in Sealable Haz-Bin Absorb->Collect Dispose Incineration (EPA/RCRA Compliant) Collect->Dispose

Fig 2. Emergency spill response and neutralization pathway.

References

  • [1] National Center for Biotechnology Information. "5-(Difluorosulfomethyl)uracil | C5H4F2N2O5S | CID 157814 - PubChem". NIH.gov. Available at:[Link]

  • [5] Molbase Encyclopedia. "Difluoromethanesulfonyl chloride | 1512-30-7 (Handling and Reactivity of Difluoromethanesulfonic Acid Derivatives)". Molbase.com. Available at:[Link]

  • [4] ScienceLab / Regulations.gov. "5-Fluorouracil MSDS". Regulations.gov. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.